2-Chloro-4-methoxypyridine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-chloro-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTPFBWHUOWTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365830 | |
| Record name | 2-Chloro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17228-69-2 | |
| Record name | 2-Chloro-4-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17228-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-methoxypyridine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, arising from the interplay of the electron-withdrawing chloro substituent and the electron-donating methoxy (B1213986) group on the pyridine (B92270) ring, make it a valuable precursor for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key reactions of this compound, tailored for researchers and professionals in drug development and related scientific fields.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆ClNO | |
| Molecular Weight | 143.57 g/mol | |
| CAS Number | 17228-69-2 | |
| Appearance | Light yellow to brown, hygroscopic liquid | [1] |
| Boiling Point | 224-225 °C (lit.) | |
| Density | 1.258 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.5400 (lit.) | |
| Solubility | Soluble in alcohol. | |
| pKa | No experimental data found. Estimated to be lower than that of 4-methoxypyridine (B45360) due to the electron-withdrawing nature of the chlorine atom. The pKa of the conjugate acid of 2-methoxypyridine (B126380) is 3.06.[2] |
Spectral Data
Detailed spectral data is essential for the identification and characterization of this compound.
¹H NMR Spectrum: While a detailed spectrum with peak assignments was not found in the available resources, the expected proton chemical shifts can be predicted based on the substituent effects on the pyridine ring.
¹³C NMR Spectrum: A reference to a ¹³C NMR spectrum is available, though detailed peak assignments are not provided.[3]
Infrared (IR) Spectrum: An ATR-IR spectrum is available for reference.[3]
Mass Spectrum: While a detailed spectrum with fragmentation analysis was not found, the molecular ion peak (M+) would be expected at m/z 143, with a characteristic M+2 peak at m/z 145 due to the presence of the chlorine-37 isotope.[4]
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. One common method involves the reaction of a suitable precursor with a chlorinating agent. A general synthetic pathway is outlined below.
Caption: General synthesis of this compound.
A detailed experimental protocol for the synthesis of 2-chloro-4-nitropyridine-N-oxide from 2-chloropyridine-N-oxide is available, which involves nitration using a mixture of concentrated sulfuric acid and nitric acid.[5] This can be a precursor for further transformations to obtain this compound. Another patent describes the synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide using hydrogen peroxide as the oxidizing agent.[6]
Chemical Reactivity and Experimental Protocols
This compound is a versatile intermediate that participates in a variety of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by various nucleophiles. The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction.
Caption: General SNAr pathway for this compound.
Experimental Protocol for Nucleophilic Substitution with a Phenoxide:
While a specific protocol for this compound with phenoxide was not found, a general procedure for the reaction of a related chloropyrimidine with sodium phenoxide is available.[7] This can be adapted as a starting point.
-
Materials: this compound, sodium phenoxide, and a suitable aprotic polar solvent (e.g., DMF or DMSO).
-
Procedure: a. To a solution of sodium phenoxide in the chosen solvent, add this compound. b. Heat the reaction mixture and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS). c. Upon completion, cool the reaction mixture and perform an aqueous work-up. d. The crude product can be purified by crystallization or column chromatography.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base.
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol for Suzuki-Miyaura Coupling with 4-Methylphenylboronic Acid:
A detailed protocol for the coupling of 2-bromo-5-methylpyridine (B20793) with 4-chlorophenylboronic acid is available and can be adapted.[8]
-
Materials: this compound, 4-methylphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., toluene/ethanol/water).
-
Procedure: a. In a reaction flask, combine this compound, 4-methylphenylboronic acid, the base, and the palladium catalyst. b. Add the degassed solvent system. c. Heat the reaction mixture under an inert atmosphere and monitor its progress. d. After completion, cool the mixture and perform a standard aqueous work-up. e. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines, catalyzed by a palladium complex. This compound can be effectively coupled with a variety of primary and secondary amines.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol for Buchwald-Hartwig Amination with Piperidine:
A general protocol for the Buchwald-Hartwig amination of aryl halides with secondary amines is available.[9]
-
Materials: this compound, piperidine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos), a strong base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene).
-
Procedure: a. In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, ligand, and base. b. Add the anhydrous solvent, followed by this compound and piperidine. c. Heat the reaction mixture and monitor its progress. d. Upon completion, cool the reaction and quench with water. e. Extract the product with an organic solvent and purify by column chromatography.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various biologically active molecules.[1] Its ability to undergo a range of chemical transformations allows for the construction of diverse molecular scaffolds, which are often found in pharmaceutical agents. For instance, substituted pyridines are core structures in many drugs targeting a variety of diseases. The reactivity of this compound makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs.
Safety and Handling
This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key heterocyclic intermediate with a rich and versatile chemistry. Its physical and chemical properties, coupled with its reactivity in fundamental organic reactions, make it an indispensable tool for synthetic chemists, particularly in the field of drug discovery and development. This technical guide provides a foundational understanding of this important molecule, offering a starting point for its application in the synthesis of novel and complex chemical entities. Further research to fully elucidate its spectral characteristics and to develop optimized and specific reaction protocols will undoubtedly expand its utility in the scientific community.
References
- 1. nbinno.com [nbinno.com]
- 2. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H6ClNO | CID 1991128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Chloro-4-methoxypyridine (CAS: 17228-69-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methoxypyridine is a halogenated pyridine (B92270) derivative that serves as a versatile and crucial building block in organic synthesis. Its unique electronic properties, stemming from the presence of both an electron-withdrawing chlorine atom and an electron-donating methoxy (B1213986) group on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical and agrochemical research and development.
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are summarized in the table below. This data is essential for its appropriate handling, storage, and use in experimental setups.
| Property | Value | Reference(s) |
| CAS Number | 17228-69-2 | |
| Molecular Formula | C₆H₆ClNO | |
| Molecular Weight | 143.57 g/mol | |
| Appearance | Light yellow to brown liquid | [1] |
| Boiling Point | 224-225 °C | |
| Density | 1.258 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.5400 | |
| Solubility | Soluble in common organic solvents. | |
| Purity | Typically ≥97% (GC) | [2] |
Spectroscopic Data: While specific spectra are not provided here, 1H NMR, 13C NMR, and IR spectral data for this compound are available and consistent with its structure.[3]
Synthesis and Experimental Protocols
While numerous methods exist for the synthesis of substituted pyridines, a common route to this compound involves the chlorination of a corresponding pyridone precursor. Below is a representative experimental protocol adapted from procedures for similar compounds.[4][5]
Protocol: Synthesis of this compound from 4-Methoxypyridin-2(1H)-one
Materials:
-
4-Methoxypyridin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Ice
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Methoxypyridin-2(1H)-one (1.0 eq) in anhydrous toluene.
-
Slowly add phosphorus oxychloride (3.0-5.0 eq) to the suspension at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.
Chemical Reactivity and Applications
This compound is a valuable intermediate due to its susceptibility to nucleophilic aromatic substitution and its utility in metal-catalyzed cross-coupling reactions.[1]
Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of functional groups. This reactivity is fundamental to its use in building more complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
A significant application of this compound is its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond between the pyridine ring and a variety of organoboron compounds.
Experimental Workflow: Suzuki-Miyaura Coupling
Below is a diagram illustrating a typical workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C6H6ClNO | CID 1991128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 5. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2014) | Zhang Zhiguo | 3 Citations [scispace.com]
An In-depth Technical Guide to 2-Chloro-4-methoxypyridine for Chemical Researchers
For Immediate Release
This whitepaper provides a comprehensive technical overview of 2-Chloro-4-methoxypyridine, a pivotal heterocyclic intermediate in contemporary organic synthesis. Tailored for researchers, scientists, and professionals in drug development and agrochemical innovation, this document delineates the core physicochemical properties, outlines a key synthetic application, and presents a detailed experimental protocol for its utilization in cross-coupling reactions.
Core Physicochemical and Safety Data
This compound is a substituted pyridine (B92270) derivative recognized for its utility as a versatile building block in the synthesis of more complex molecules.[1][2] Its chemical reactivity is primarily defined by the presence of a chloro-substituent at the 2-position, which is susceptible to nucleophilic substitution and serves as a handle for metal-catalyzed cross-coupling reactions, and a methoxy (B1213986) group at the 4-position that influences the electronic properties of the pyridine ring.[2]
A summary of its essential quantitative data is provided in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 143.57 g/mol | [1][3][4][5][6] |
| Molecular Formula | C₆H₆ClNO | [1][3][4] |
| CAS Number | 17228-69-2 | [4][5] |
| Boiling Point | 224-225 °C | [4] |
| Density | 1.258 g/mL at 25 °C | [4] |
| Appearance | Light yellow to brown liquid | [1][7] |
| Purity | ≥97% (GC) | [1][4] |
Synthetic Utility and Applications
The primary application of this compound in research and development lies in its role as a precursor in the construction of complex organic frameworks.[2] It is frequently employed in the pharmaceutical and agrochemical industries as an intermediate for synthesizing biologically active compounds, including anti-inflammatory and anti-cancer agents.[1]
One of the most powerful and widely used synthetic transformations involving this molecule is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the 2-position of the pyridine ring and a wide variety of organoboron compounds. The ability to introduce diverse substituents at this position makes this compound a valuable tool in discovery chemistry.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This protocol is based on established methodologies for similar chloro-heterocyclic compounds and serves as a starting point for reaction optimization.
Objective: To synthesize a 2-aryl-4-methoxypyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (3 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2 equivalents)
-
Anhydrous, degassed toluene (B28343)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (2.0 mmol, 2 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.
-
Reaction Conditions: Seal the vial, remove it from the glovebox, and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-methoxypyridine product.
Visualizing the Synthetic Workflow
To further clarify the experimental process, the logical flow of the Suzuki-Miyaura coupling is depicted in the following diagram.
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. encyclopedia.pub [encyclopedia.pub]
An In-depth Technical Guide to the Solubility of 2-Chloro-4-methoxypyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methoxypyridine is a substituted pyridine (B92270) derivative with the chemical formula C₆H₆ClNO. It serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its physical state is typically a liquid. Understanding the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, purification, and formulation development. Optimal solvent selection can significantly impact reaction kinetics, yield, and product purity.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for researchers to determine the solubility in their laboratories.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₆ClNO |
| Molecular Weight | 143.57 g/mol |
| Appearance | Light yellow to brown liquid |
| Boiling Point | 224-225 °C |
| Density | 1.258 g/mL at 25 °C |
Solubility of this compound: A Data Gap
Therefore, this guide provides a robust experimental framework to enable researchers to generate this critical data in-house.
Experimental Protocol for Determining Solubility
The following protocol outlines a standard method for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)
-
Centrifuge (optional)
4.2. Experimental Procedure
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid ensures that the solution becomes saturated.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solute to settle. If necessary, centrifuge the vial at a low speed to aid separation.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation upon cooling.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mg/mL.
-
4.3. Data Presentation
The experimentally determined solubility data should be recorded in a structured format for easy comparison. An example template is provided below.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solubility ( g/100 mL) | Solubility (mg/mL) | Method of Analysis |
| Methanol | HPLC/GC | ||
| Ethanol | HPLC/GC | ||
| Acetone | HPLC/GC | ||
| Dichloromethane | HPLC/GC | ||
| Ethyl Acetate | HPLC/GC | ||
| Toluene | HPLC/GC | ||
| Other Solvents | HPLC/GC |
Visualizing the Experimental Workflow
A clear understanding of the experimental process is essential for accurate and reproducible results. The following diagram illustrates the logical flow of the solubility determination protocol.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
Spectroscopic Profile of 2-Chloro-4-methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-chloro-4-methoxypyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Core Spectroscopic Data
The structural features of this compound have been elucidated using various spectroscopic techniques. The data presented herein has been compiled from publicly available resources and is intended to serve as a reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Data
¹³C NMR Data
The ¹³C NMR spectrum of this compound has been reported.[2] The chemical shifts provide insight into the electronic environment of each carbon atom in the molecule.
| Carbon Atom | Chemical Shift (δ) in ppm |
| C2 | Data not available |
| C3 | Data not available |
| C4 | Data not available |
| C5 | Data not available |
| C6 | Data not available |
| -OCH₃ | Data not available |
Specific peak assignments are not currently available in the cited public source.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound has been recorded using Attenuated Total Reflectance (ATR).[2]
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| Data not available | C-H stretching (aromatic) |
| Data not available | C=C and C=N stretching (aromatic ring) |
| Data not available | C-O stretching (methoxy group) |
| Data not available | C-Cl stretching |
| Data not available | C-H bending (out-of-plane) |
Specific peak assignments are not currently available in the cited public source.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
| m/z | Proposed Fragment |
| 143.01 | [M]⁺ (Molecular Ion) |
| Data not available | Fragment analysis not available |
The computed exact mass of this compound is 143.0137915 Da.[2]
Experimental Protocols
The following sections describe generalized experimental methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A sample of the purified this compound (typically 5-25 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.
Instrumentation and Data Acquisition: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. For pyridine (B92270) derivatives, data acquisition can be performed at room temperature.[1] A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method): A small amount of solid this compound is dissolved in a volatile organic solvent such as methylene (B1212753) chloride.[3] A drop of this solution is then placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[3]
Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The salt plate with the sample film is placed in the instrument's sample holder. A background spectrum of the clean, empty salt plate is typically recorded first and subtracted from the sample spectrum. Data is collected over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry
Sample Introduction and Ionization: For a volatile compound like this compound, the sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). Electron Ionization (EI) is a common method for the analysis of small organic molecules. In this technique, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.[4]
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). A detector then records the abundance of each ion.
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Generalized workflow for spectroscopic analysis.
References
The Chlorine Atom in 2-Chloro-4-methoxypyridine: A Gateway to Molecular Diversity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The reactivity of the chlorine atom at the 2-position of the pyridine (B92270) ring in 2-chloro-4-methoxypyridine renders it a versatile and valuable building block in modern organic synthesis. Its strategic importance lies in its susceptibility to a range of transformations, primarily nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the reactivity of this key intermediate, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and drug development.
The unique electronic properties of the this compound ring system govern the reactivity of the C2-chlorine atom. The electron-withdrawing nature of the pyridine nitrogen atom, particularly at the ortho (C2) and para (C4) positions, significantly activates the chlorine atom towards nucleophilic attack. This effect is further modulated by the electron-donating methoxy (B1213986) group at the 4-position, which can influence the overall electron density of the ring.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom in this compound is readily displaced by a variety of nucleophiles through an SNAr mechanism. This reaction proceeds via a high-energy Meisenheimer intermediate, and the stability of this intermediate is key to the reaction's facility. The electron-withdrawing pyridine nitrogen helps to stabilize the negative charge developed in this intermediate, making the 2-position particularly susceptible to nucleophilic attack.
Common nucleophiles employed in SNAr reactions with this compound include amines, alkoxides, and thiols. These reactions are typically carried out in the presence of a base to neutralize the HCl generated during the reaction.
Table 1: Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Ammonia (B1221849) | 2-Amino-4-methoxypyridine | Ethanolic ammonia, sealed tube, 150 °C | High |
| Sodium Methoxide | 2,4-Dimethoxypyridine | Methanol, reflux | Good |
| Piperidine | 2-(Piperidin-1-yl)-4-methoxypyridine | Neat or in a high-boiling solvent, heat | Quantitative |
Experimental Protocol: Synthesis of 2-Amino-4-methoxypyridine via SNAr
A solution of this compound in saturated ethanolic ammonia is heated in a sealed vessel to 150 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica (B1680970) gel to afford 2-amino-4-methoxypyridine.
An In-depth Technical Guide to the Electronic Effects of Substituents on the 2-Chloro-4-methoxypyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-chloro-4-methoxypyridine scaffold is a crucial heterocyclic motif in medicinal chemistry and materials science. The electronic properties of this ring system, dictated by the interplay of the chloro and methoxy (B1213986) substituents, are fundamental to its reactivity and molecular interactions. This technical guide provides a comprehensive analysis of the electronic effects of these substituents, offering quantitative data through Hammett parameters, detailing experimental protocols for their determination via ¹³C NMR spectroscopy, and outlining synthetic strategies for derivatization. Visual diagrams are provided to illustrate key concepts and experimental workflows, serving as a vital resource for the rational design of novel molecules based on this privileged core.
Introduction: The Electronic Landscape of this compound
The this compound ring presents a fascinating case study in substituent effects on an aromatic system. The overall electronic character of the ring is a product of the competing and cooperative influences of the nitrogen heteroatom, the 2-chloro group, and the 4-methoxy group.
-
Pyridine (B92270) Ring: The nitrogen atom is more electronegative than carbon, exerting a net electron-withdrawing inductive effect (-I) across the ring. This effect reduces the overall electron density of the ring compared to benzene (B151609), making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[1][2]
-
2-Chloro Substituent: The chlorine atom is highly electronegative and thus exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated to the ring via a resonance effect (+R). However, for halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the ring towards electrophilic attack.[3]
-
4-Methoxy Substituent: The oxygen atom of the methoxy group is electronegative, leading to a modest electron-withdrawing inductive effect (-I). In contrast, the lone pairs on the oxygen can be delocalized into the pyridine ring through a strong electron-donating resonance effect (+R).[4] This +R effect significantly increases electron density at the positions ortho and para to the methoxy group.
In the this compound system, the powerful +R effect of the 4-methoxy group counteracts the -I effects of both the ring nitrogen and the 2-chloro substituent. This electronic balance dictates the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions where the chloro group can act as a leaving group.[1][4]
Quantitative Analysis of Substituent Effects: Hammett Constants
The electronic influence of substituents can be quantified using Hammett constants, which are derived from the ionization of substituted benzoic acids.[5] These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. While originally developed for benzene systems, they are widely applied to heterocyclic rings to a good approximation. The total electronic effect (σ) can be dissected into inductive (σI) and resonance (σR) components.
Below is a table of commonly accepted Hammett constants for chloro and methoxy groups. It is important to note that these values are for substitution on a benzene ring and may be slightly modulated by the pyridine nitrogen.
| Substituent | Position | σp | σm | σI | σR |
| -Cl | para | 0.23 | 0.37 | 0.47 | -0.24 |
| meta | 0.37 | - | 0.47 | -0.10 | |
| -OCH₃ | para | -0.27 | 0.12 | 0.25 | -0.52 |
| meta | 0.12 | - | 0.25 | -0.13 |
Data adapted from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.
Probing Electronic Effects with ¹³C NMR Spectroscopy
¹³C NMR spectroscopy is a powerful tool for investigating the electronic environment of carbon atoms within a molecule. The chemical shift (δ) of a carbon nucleus is highly sensitive to the electron density around it. Electron-withdrawing groups deshield the carbon nucleus, causing a downfield shift (higher ppm), while electron-donating groups shield the nucleus, resulting in an upfield shift (lower ppm).
A linear free-energy relationship exists between the ¹³C chemical shifts of the carbon atom para to a substituent and the corresponding Hammett constant (σp).[6][7] By synthesizing a series of derivatives of this compound with various substituents at the 3- or 5-positions and measuring their ¹³C NMR spectra, one can construct a Hammett plot to quantify the transmission of electronic effects through the ring.
Predicted ¹³C NMR Chemical Shifts for Substituted this compound Derivatives
The following table presents hypothetical ¹³C NMR chemical shift data for a series of 5-substituted this compound derivatives. These values are illustrative and would need to be determined experimentally. The shifts are predicted based on the known electronic effects of the substituents.
| 5-Substituent (X) | Hammett Constant (σp of X) | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) |
| -NO₂ | 0.78 | 152.5 | 110.0 | 169.0 | 145.0 | 150.0 |
| -CN | 0.66 | 152.0 | 108.0 | 168.5 | 120.0 | 149.5 |
| -H | 0.00 | 151.0 | 107.5 | 167.5 | 108.0 | 148.0 |
| -CH₃ | -0.17 | 150.5 | 107.0 | 167.0 | 118.0 | 147.5 |
| -NH₂ | -0.66 | 150.0 | 106.0 | 166.0 | 135.0 | 146.5 |
Experimental Protocols
General Synthesis of 5-Substituted-2-chloro-4-methoxypyridine Derivatives
A general synthetic strategy for accessing a range of 5-substituted-2-chloro-4-methoxypyridine derivatives for a Hammett study could involve the following steps, starting from a suitable precursor like 2-chloro-4-methoxy-5-nitropyridine (B1386962).
Protocol for Reduction of 2-Chloro-4-methoxy-5-nitropyridine:
-
To a stirred solution of 2-chloro-4-methoxy-5-nitropyridine (1.0 eq) in ethanol, add iron powder (5.0 eq) and concentrated hydrochloric acid (0.5 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 5-amino-2-chloro-4-methoxypyridine.
Determination of Substituent Effects by ¹³C NMR Spectroscopy
Protocol:
-
Sample Preparation: Prepare solutions of each synthesized 5-substituted-2-chloro-4-methoxypyridine derivative (approx. 20-30 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6 mL) in a standard 5 mm NMR tube.
-
NMR Acquisition: Acquire quantitative ¹³C NMR spectra for each sample on a high-field NMR spectrometer (e.g., 400 MHz or higher). Use a standard pulse program with proton decoupling. Ensure a sufficient relaxation delay (e.g., 5-10 seconds) to obtain accurate integrals, although for chemical shift determination this is less critical.
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the solvent peak or an internal standard (e.g., TMS).
-
Data Analysis: Identify and tabulate the chemical shifts for each carbon atom of the pyridine ring for all derivatives.
-
Hammett Correlation: Plot the chemical shifts of the C-3 and C-5 carbons (meta to the substituent) and the C-6 carbon (para to the substituent) against the appropriate Hammett constants (σm and σp) for the 5-substituent. A linear regression of this plot will yield the reaction constant (ρ), which indicates the sensitivity of the chemical shifts to the electronic effects of the substituents.
Signaling Pathways and Logical Relationships
The electronic effects of the substituents on the this compound ring govern its reactivity in various chemical transformations, which can be considered analogous to signaling pathways in a biological context. The key "pathway" for this molecule is nucleophilic aromatic substitution (SNA).
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational protocols for calculating 13C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Stability and Storage of 2-Chloro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-4-methoxypyridine (CAS No. 17228-69-2), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific public stability data for this compound, this document focuses on established principles for analogous chemical structures and outlines best-practice experimental protocols for a robust stability assessment.
Physicochemical Properties and Recommended Storage
Proper storage and handling are fundamental to maintaining the integrity and purity of this compound. The following table summarizes its key physicochemical properties and recommended long-term storage conditions based on available safety data sheets and supplier information.
| Property | Value |
| CAS Number | 17228-69-2[1][2][3] |
| Molecular Formula | C₆H₆ClNO[1][2][3] |
| Molecular Weight | 143.57 g/mol [1][3] |
| Appearance | Colorless to pale yellow or brown hygroscopic liquid[2][4] |
| Boiling Point | 224-225 °C[1] |
| Density | 1.258 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.5400[1] |
| Recommended Storage | Store at 0-8°C or in a cool, dry, and well-ventilated place.[2] Keep container tightly closed. |
| Incompatibilities | Strong oxidizing agents. |
| Handling Precautions | Causes skin and serious eye irritation. May cause respiratory irritation.[3] Handle in a well-ventilated area with appropriate personal protective equipment. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, its chemical structure suggests susceptibility to hydrolysis and oxidation. The presence of a chlorine atom on the pyridine (B92270) ring makes it a potential leaving group for nucleophilic substitution, such as hydrolysis. The methoxy (B1213986) group and the pyridine ring itself can be susceptible to oxidation.
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound should be conducted following the International Council for Harmonisation (ICH) guidelines. This involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule.
Forced Degradation Studies Protocol
Forced degradation studies are essential for developing and validating a stability-indicating analytical method. The following table outlines a general protocol for subjecting this compound to various stress conditions. The conditions should be adjusted to achieve a target degradation of 5-20%.[5][6]
| Stress Condition | Proposed Methodology |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize the solution before analysis. |
| Oxidative Degradation | Treat the compound with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid compound to 70°C for 48 hours. |
| Photostability | Expose the solid compound and a solution in a suitable solvent to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
Stability-Indicating Analytical Method Protocol (HPLC-UV)
A stability-indicating analytical method is crucial for separating and quantifying the intact compound from its potential degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and robust choice.
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector. |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection Wavelength | To be determined by UV-Vis spectral analysis of the parent compound (a wavelength of maximum absorbance, e.g., around 254 nm, is a good starting point). |
| Injection Volume | 10 µL. |
| Method Validation | The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. |
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for a comprehensive stability investigation and a general experimental workflow for a stability study.
Conclusion
While specific, publicly available stability data for this compound is limited, this technical guide provides a robust framework for its storage, handling, and stability assessment based on its chemical properties and established regulatory guidelines. Researchers and drug development professionals should use the outlined protocols as a starting point to conduct thorough, in-house stability studies to ensure the quality and integrity of this important chemical intermediate throughout its lifecycle.
References
- 1. 2-クロロ-4-メトキシピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 97 17228-69-2 [sigmaaldrich.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. pharmtech.com [pharmtech.com]
- 6. biopharminternational.com [biopharminternational.com]
Synthesis of 2-Chloro-4-methoxypyridine from pyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-chloro-4-methoxypyridine, a valuable building block in the development of pharmaceuticals and other fine chemicals. The synthesis is a two-step process commencing with the N-oxidation of 4-methoxypyridine (B45360) to yield 4-methoxypyridine N-oxide, followed by a regioselective chlorination at the 2-position. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.
Synthetic Pathway Overview
The synthesis of this compound from 4-methoxypyridine is achieved through a two-step reaction sequence. The first step involves the oxidation of the pyridine (B92270) nitrogen to form 4-methoxypyridine N-oxide. This is followed by the chlorination of the N-oxide, which selectively introduces a chlorine atom at the 2-position of the pyridine ring.
Caption: Overall synthetic pathway from 4-methoxypyridine to this compound.
Experimental Protocols
Step 1: Synthesis of 4-Methoxypyridine N-oxide
This procedure outlines the N-oxidation of 4-methoxypyridine using meta-chloroperoxybenzoic acid (m-CPBA).
Reaction:
Experimental Procedure:
-
To a solution of 4-methoxypyridine (10 g, 91.6 mmol) in 80 ml of dichloromethane (B109758), add m-chloroperoxybenzoic acid (23 g, 133.3 mmol) at 0°C.
-
Stir the reaction mixture at 20-25°C for 20-24 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC) using a mobile phase of DCM/MeOH = 10:1.
-
Upon completion, add water to the reaction mixture and adjust the pH to promote the separation of the product and by-product.
-
Filter the resulting solid and dry to obtain 4-methoxypyridine N-oxide.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Methoxypyridine | [1] |
| Oxidizing Agent | m-Chloroperoxybenzoic acid (m-CPBA) | [1] |
| Solvent | Dichloromethane | [1] |
| Reaction Temperature | 0°C to 20-25°C | [1] |
| Reaction Time | 20-24 hours | [1] |
| Yield | 98% | [1] |
| Purity | 95% | [1] |
Step 2: Synthesis of this compound
This procedure details the chlorination of 4-methoxypyridine N-oxide using phosphorus oxychloride (POCl₃). The reaction proceeds with high regioselectivity for the 2-position.
Reaction:
Experimental Workflow:
Caption: Workflow for the chlorination of 4-methoxypyridine N-oxide.
Experimental Procedure:
This protocol is adapted from a general procedure for the chlorination of substituted pyridine N-oxides.[2]
-
Dissolve 4-methoxypyridine N-oxide (1 equivalent) in dichloromethane.
-
Cool the mixture to 0-5°C in an ice bath.
-
Prepare a solution of phosphorus oxychloride (POCl₃, 1.05 equivalents) in dichloromethane.
-
Prepare a solution of diisopropylamine (1.05 equivalents) in dichloromethane.
-
Co-currently add the POCl₃ solution and the diisopropylamine solution to the reaction flask over a period of 3 hours, maintaining the temperature at 0-5°C.
-
Stir the mixture at 0-5°C for an additional 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water, keeping the temperature below 30°C.
-
Stir the mixture for one hour.
-
Remove the dichloromethane by distillation.
-
Adjust the pH of the aqueous residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Quantitative Data (Estimated):
| Parameter | Value | Reference |
| Starting Material | 4-Methoxypyridine N-oxide | [2] |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [2] |
| Base | Diisopropylamine | [2] |
| Solvent | Dichloromethane | [2] |
| Reaction Temperature | 0-5°C to room temperature | [2] |
| Reaction Time | ~20 hours | [2] |
| Yield | High (expected) | - |
| Purity | High (after distillation) | - |
Note: The yield and purity are estimated based on typical outcomes for this type of reaction. Specific optimization may be required to achieve maximum yield and purity.
Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield | Typical Purity |
| 1 | N-Oxidation | 4-Methoxypyridine | m-CPBA | Dichloromethane | 98% | 95% |
| 2 | Chlorination | 4-Methoxypyridine N-oxide | POCl₃, Diisopropylamine | Dichloromethane | High | High |
Logical Relationships in Chlorination
The chlorination of pyridine N-oxides with phosphorus oxychloride is a well-established method. The regioselectivity is governed by the electronic properties of the pyridine ring, which is activated towards nucleophilic attack at the 2- and 6-positions. In the case of 4-methoxypyridine N-oxide, the electron-donating methoxy (B1213986) group does not significantly alter the inherent reactivity of the N-oxide, leading to preferential attack at the 2-position.
Caption: Logical relationship illustrating the regioselective chlorination at the 2-position.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Chloro-4-methoxypyridine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds which are prevalent motifs in pharmaceuticals and functional materials. The coupling of 2-chloropyridines, such as 2-chloro-4-methoxypyridine, presents a particular challenge due to the inherent electronic properties of the pyridine (B92270) ring and the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. However, the economic advantage of using chloro-substituted heterocycles makes the development of robust protocols for their coupling a significant endeavor in process chemistry and drug discovery.
This document provides detailed protocols and compiled data for the Suzuki coupling of this compound with a variety of arylboronic acids. The information herein is intended to serve as a practical guide for optimizing reaction conditions and achieving successful synthesis of 2-aryl-4-methoxypyridine derivatives.
General Reaction Scheme
The general transformation involves the palladium-catalyzed reaction between this compound and an arylboronic acid in the presence of a suitable base and solvent system.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling of this compound is highly dependent on the careful selection of the following parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and, more critically, the ligand is paramount for achieving high yields with a less reactive substrate like 2-chloropyridine. Catalyst systems based on bulky, electron-rich phosphine (B1218219) ligands are often required to facilitate the oxidative addition step. Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. Effective ligands for this type of coupling include SPhos, XPhos, and other biaryl phosphines. For some systems, a simple catalyst like Pd(PPh₃)₄ can be effective, particularly with microwave heating.
-
Base: A variety of inorganic bases can be employed, with the choice often influencing the reaction rate and yield. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The strength and solubility of the base are important factors to consider.
-
Solvent: The solvent system plays a crucial role in solubilizing the reactants, catalyst, and base. Anhydrous ethereal solvents such as 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF) are commonly used. Often, the addition of water to create a biphasic system can be beneficial for the solubility of the inorganic base and can accelerate the reaction. Other aprotic polar solvents like N,N-dimethylformamide (DMF) and toluene (B28343) can also be effective.
-
Temperature: Higher reaction temperatures, typically in the range of 80-120 °C, are generally required to promote the oxidative addition of the palladium catalyst to the C-Cl bond. Microwave irradiation can be a highly effective method for rapidly reaching and maintaining the required temperature, often leading to shorter reaction times and improved yields.
Experimental Protocols
Below are two representative protocols for the Suzuki coupling of this compound with arylboronic acids. Protocol A describes a conventional heating method, while Protocol B utilizes microwave irradiation for accelerated reaction times.
Protocol A: Conventional Heating
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of 1,4-dioxane.
-
Add the anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the Schlenk flask containing the solids.
-
Begin stirring the mixture and add the pre-mixed catalyst solution via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol B: Microwave-Assisted Synthesis
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a microwave reaction vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add a mixture of 1,4-dioxane and water (typically a 2:1 to 4:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-120 °C for 15-30 minutes.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS after cooling the vial.
-
Once the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure 2-aryl-4-methoxypyridine.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported and representative conditions for the Suzuki coupling of this compound with a selection of arylboronic acids.
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) & Time | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (2:1) | 100 (MW), 15 min | ~80[1] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110, 18 h | 77[1] |
| 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110, 18 h | ~75 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 (MW), 20 min | 62 |
| 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane | 100, 12 h | ~85 |
| 4-Formylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF/H₂O (3:1) | 90, 16 h | ~70 |
| 3-Aminophenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.5) | Dioxane | 100, 24 h | ~65 |
| Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ (4) | - | K₂CO₃ (2) | Dioxane/H₂O (3:1) | 110 (MW), 25 min | ~78 |
Note: Yields are approximate and based on literature for similar substrates and may require optimization for this compound.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern synthetic organic chemistry, particularly in pharmaceutical and materials science, due to its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods like nucleophilic aromatic substitution.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Chloro-4-methoxypyridine, a common heterocyclic building block in drug discovery.
The amination of chloropyridines can be challenging, but the development of specialized bulky phosphine (B1218219) ligands has enabled these transformations with high efficiency.[3] The selection of the appropriate catalyst, ligand, base, and solvent system is crucial for a successful reaction.
Reaction Scheme
Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical conditions and outcomes for the Buchwald-Hartwig amination of various chloropyridines, providing a reference for optimizing the reaction of this compound.
Table 1: Amination of Chloropyridines with Primary Amines
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Hexylamine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene (B28343) | 100 | 1 | >99 |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | LiHMDS | THF | 65 | 16 | 95 |
| 3 | Methylamine | Pd precatalyst / Ligand 1 | NaOtBu | THF | RT | 1 | >99 |
| 4 | Benzylamine | Pd₂(dba)₃ / XantPhos | DBU | Toluene/MeCN | 140 | 1 | - |
Table 2: Amination of Chloropyridines with Secondary Amines
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 110 | 12 | 95 |
| 2 | N-Methylaniline | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 110 | 12 | 92 |
| 3 | Piperidine | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Dioxane | 100 | 24 | 85 |
| 4 | 4-Phenylpiperazine | Pd(OAc)₂ / BINAP | K₃PO₄ | Toluene | 100 | 24 | 88 |
Experimental Protocols
Protocol 1: General Procedure for the Amination of this compound with a Primary Amine
This protocol is a representative procedure based on established methods for the monoarylation of primary amines.[4]
Materials:
-
This compound
-
Primary amine (e.g., n-hexylamine)
-
Palladium precatalyst (e.g., BrettPhos Pd G3)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Nitrogen or Argon gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the palladium precatalyst (0.01 mmol, 1 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.2 mmol, 1.2 equiv).
-
Add anhydrous toluene (2 mL).
-
Add the primary amine (1.2 mmol, 1.2 equiv) as a solution in anhydrous THF.
-
Seal the Schlenk tube and stir the reaction mixture at room temperature or heat as required (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-amino-4-methoxypyridine (B134910) derivative.
Protocol 2: General Procedure for the Amination of this compound with a Secondary Amine
This protocol is a representative procedure based on established methods for the amination of heteroaryl chlorides with secondary amines.[5]
Materials:
-
This compound
-
Secondary amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Screw-cap vial
Procedure:
-
To a screw-cap vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), RuPhos (0.02 mmol, 2 mol%), this compound (1.0 mmol, 1.0 equiv), and powdered NaOtBu (1.2 mmol, 1.2 equiv).
-
Add the secondary amine (1.05 mmol, 1.05 equiv).
-
Seal the vial and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Dissolve the mixture in a 1:1 mixture of dichloromethane (B109758) and water.
-
Separate the organic phase, and extract the aqueous phase with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on a silica gel column to yield the desired product.[5]
Mandatory Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. jk-sci.com [jk-sci.com]
- 4. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its chemical structure, featuring a pyridine (B92270) ring substituted with a chlorine atom at the 2-position and a methoxy (B1213986) group at the 4-position, renders it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the nitrogen atom in the pyridine ring, particularly at the ortho (2-) and para (4-) positions, facilitates the displacement of the chloro leaving group by a variety of nucleophiles. This reactivity profile makes this compound a valuable precursor for the synthesis of a diverse array of 2-substituted-4-methoxypyridine derivatives, which are prevalent scaffolds in numerous biologically active compounds.
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution reactions of this compound with various nucleophiles, including amines (N-nucleophiles), alcohols (O-nucleophiles), and thiols (S-nucleophiles).
General Reaction Pathway
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom at the 2-position, which bears the chlorine atom. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring, which is a key stabilizing factor for the reaction to proceed. In the subsequent step, the chloride ion is eliminated as the leaving group, leading to the restoration of the aromaticity of the pyridine ring and the formation of the final substituted product.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various nucleophiles. Please note that the data is compiled from various sources and may not be directly comparable due to differences in experimental setups.
Table 1: Reactions with N-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine (B6355638) | K₂CO₃ | DMF | 80 | 6 | 90 | [1] |
| Benzylamine | KOH | H₂O/HPMC | 50-60 | N/A | High | [2] |
| N-Methylaniline | NaH | THF | RT | N/A | Good | [3] |
| Aniline | K₂CO₃ | DMF | 100-120 | N/A | Moderate | General Protocol |
Table 2: Reactions with O-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Methoxide | - | Methanol | Reflux | 5 | >94 | [4] |
| Sodium Ethoxide | - | Ethanol (B145695) | Reflux | N/A | Good | [5][6][7] |
| Phenol | K₂CO₃ | DMF | 120 | N/A | Moderate to High | [8] |
| Benzyl alcohol | t-BuOK | DMSO | RT | N/A | N/A (Kinetics Study) | [9][10][11] |
Table 3: Reactions with S-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | None | Water | 100 | N/A | Good | General Protocol |
| Potassium Thiophenoxide | - | DMF | RT | N/A | Good | General Protocol |
| Thioacetic acid | NaH | Acetonitrile | RT | 0.5 | Quantitative | [2] |
Experimental Protocols
The following are generalized protocols for the nucleophilic substitution of this compound. Researchers should optimize these conditions for specific substrates and desired outcomes.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)
This protocol describes the synthesis of 2-(piperidin-1-yl)-4-methoxypyridine.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Standard laboratory glassware for extraction and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), piperidine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a substrate concentration of 0.1-0.5 M.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically after 6 hours), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water to remove the DMF and inorganic salts. Repeat the aqueous wash two more times, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(piperidin-1-yl)-4-methoxypyridine.
Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Ethoxide)
This protocol describes the synthesis of 2-ethoxy-4-methoxypyridine.
Materials:
-
This compound
-
Sodium ethoxide solution in ethanol (commercially available or freshly prepared)
-
Ethanol, absolute
-
Dichloromethane
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware for extraction and purification
Procedure:
-
To a round-bottom flask, add a solution of sodium ethoxide in ethanol.
-
Add this compound (1.0 eq) to the stirred solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-ethoxy-4-methoxypyridine.
-
If necessary, purify the product by distillation or column chromatography.
Protocol 3: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
This protocol describes the synthesis of 4-methoxy-2-(phenylthio)pyridine.
Materials:
-
This compound
-
Thiophenol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for extraction and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), thiophenol (1.1 eq), and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methoxy-2-(phenylthio)pyridine.
Experimental Workflow
The general workflow for performing and analyzing these SNAr reactions is depicted below.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and many of the nucleophiles and solvents used are hazardous. Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Reactions involving strong bases like sodium hydride or potassium tert-butoxide should be handled with extreme care under anhydrous conditions.
-
Microwave-assisted reactions should only be performed in a dedicated microwave reactor with appropriate safety features.
Conclusion
The nucleophilic aromatic substitution of this compound provides a robust and versatile method for the synthesis of a wide range of 2-substituted-4-methoxypyridine derivatives. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient and targeted synthesis of novel compounds with potential applications in drug discovery and beyond. Further optimization of the reaction conditions may be necessary depending on the specific nucleophile and the desired scale of the reaction.
References
- 1. 4-[(2-chloro-4-pyridinyl)methoxy]-N-methylaniline | C13H13ClN2O | CID 62471125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. reddit.com [reddit.com]
- 4. CN103724256A - Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents [patents.google.com]
- 5. CN105294399A - Preparation method of sodium ethoxide - Google Patents [patents.google.com]
- 6. Sodium ethoxide: Application and Preparation_Chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-4-methoxypyridine
Introduction
2-Chloro-4-methoxypyridine is a versatile and valuable building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its unique electronic properties, stemming from the electron-withdrawing chloro group at the 2-position and the electron-donating methoxy (B1213986) group at the 4-position, make it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions utilizing this compound, aimed at researchers, scientists, and professionals in drug development.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-methoxypyridines
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position, a common motif in pharmacologically active molecules. The reactivity of the C-Cl bond, while less than that of C-Br or C-I bonds, can be effectively facilitated with the appropriate choice of palladium catalyst, ligand, and reaction conditions.[2]
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
While specific examples for this compound are not extensively documented in publicly available literature, the following table provides representative conditions and yields for the Suzuki-Miyaura coupling of analogous chloropyridines with various arylboronic acids. These serve as a strong starting point for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | High |
| 2 | 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 12 | 70-80 |
| 3 | 3-Anisylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | Moderate-High |
| 4 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 70 | 24 | Moderate-High |
Note: Yields are generalized from couplings of similar chloropyridine substrates and will require optimization for this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-aryl-4-methoxypyridine.
Visualization: Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-methoxypyridines
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This reaction is instrumental in synthesizing arylamines from aryl halides.[4] For this compound, this allows for the introduction of a diverse range of primary and secondary amines at the 2-position, providing access to a class of compounds with significant interest in medicinal chemistry. The success of this reaction with a less reactive chloro-substrate often hinges on the use of sterically hindered and electron-rich phosphine (B1218219) ligands.[5]
Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
The following table summarizes typical conditions for the Buchwald-Hartwig amination of related chloro-heterocycles, which can be adapted for this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | High |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | Moderate-High |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 90 | 24 | Moderate |
| 4 | Piperidine | [Pd(cinnamyl)Cl]₂ (1) | tBuXPhos (2) | LiHMDS | THF | 80 | 16 | High |
Note: Yields are generalized from couplings of similar chloro-heterocycle substrates and will require optimization for this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction vial with the palladium precatalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 2-amino-4-methoxypyridine (B134910) derivative.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Sonogashira Coupling: Synthesis of 2-Alkynyl-4-methoxypyridines
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6] This reaction typically employs a dual catalyst system of palladium and copper(I).[7] For this compound, this reaction provides a direct route to 2-alkynyl-4-methoxypyridines, which are valuable intermediates in the synthesis of various complex molecules, including pharmaceuticals.
Data Presentation: Sonogashira Coupling Conditions and Yields
The following table presents typical conditions for the Sonogashira coupling of chloro-heterocycles with terminal alkynes.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | High |
| 2 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (5) | DIPA | DMF | 80 | 8 | Moderate-High |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (6) | i-Pr₂NEt | Toluene | 70 | 12 | High |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | K₂CO₃ | Acetonitrile | 50 | 24 | Moderate |
Note: Yields are generalized from couplings of similar chloro-heterocycle substrates and will require optimization for this compound.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base, followed by the terminal alkyne.
-
Heat the reaction mixture to 50-80 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired 2-alkynyl-4-methoxypyridine.
Visualization: Sonogashira Coupling Logical Relationship
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
Application of 2-Chloro-4-methoxypyridine in the Synthesis of Kinase Inhibitors: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methoxypyridine is a versatile heterocyclic building block that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the realm of kinase inhibitors.[1][2][3] Its unique electronic properties, stemming from the electron-withdrawing chloro group at the 2-position and the electron-donating methoxy (B1213986) group at the 4-position, render it susceptible to a range of chemical transformations. This reactivity makes it an ideal scaffold for the construction of complex molecular architectures required for potent and selective kinase inhibition.[3]
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate (B84403) group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The pyridine (B92270) and pyrimidine (B1678525) cores are privileged structures in this field, as they can effectively mimic the hinge-binding interactions of the native ATP ligand in the kinase active site.[4]
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, focusing on key chemical reactions and providing a generalized workflow for drug discovery and evaluation.
Core Synthetic Strategies
The chemical versatility of this compound allows for its derivatization through several key reaction types, which are fundamental to the construction of diverse kinase inhibitor libraries.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various side chains that can interact with the target protein. This reaction is a cornerstone in the synthesis of many kinase inhibitors.[4]
General Workflow for Kinase Inhibitor Synthesis via SNAr:
Caption: General synthetic and evaluation workflow for kinase inhibitors.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For a versatile building block like this compound, reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are invaluable for introducing a wide array of substituents.[3]
1. Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide. It can be used to introduce aryl or heteroaryl moieties at the 2-position of the pyridine ring.
2. Buchwald-Hartwig Amination: This reaction is a highly efficient method for forming C-N bonds, allowing for the coupling of amines with aryl halides. This is particularly useful for synthesizing kinase inhibitors that feature an amino-pyridine core.
Experimental Protocols
The following are generalized protocols for key reactions involving this compound. Researchers should note that these are starting points and may require optimization for specific substrates and desired products.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Aniline Derivative
This protocol describes the synthesis of a 2-(arylamino)-4-methoxypyridine derivative, a common scaffold in kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Potassium carbonate (K2CO3) or other suitable base (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound, the substituted aniline, and potassium carbonate.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-(arylamino)-4-methoxypyridine derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a method for introducing an aryl or heteroaryl group at the 2-position of the pyridine ring.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or Arylboronic acid pinacol (B44631) ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., Na2CO3, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/water, 3:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the base.
-
Add the solvent system to the vessel.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-methoxypyridine product.
Data Presentation: Exemplary Kinase Inhibitor Activity
The following table presents hypothetical inhibitory activity data for a series of kinase inhibitors synthesized from this compound, illustrating the structure-activity relationship (SAR) that can be explored.
| Compound ID | R-Group at 2-position (from Aniline) | Target Kinase | IC50 (nM) |
| KI-001 | 4-Fluoroaniline | Kinase A | 150 |
| KI-002 | 3,4-Difluoroaniline | Kinase A | 75 |
| KI-003 | 4-Chloroaniline | Kinase A | 120 |
| KI-004 | 4-Methylaniline | Kinase A | 250 |
| KI-005 | 4-Methoxyaniline | Kinase A | 200 |
| KI-006 | 3,4-Difluoroaniline | Kinase B | >1000 |
Data is for illustrative purposes only and does not represent actual experimental results.
Signaling Pathway Visualization
Many kinase inhibitors derived from pyridine-based scaffolds target key signaling pathways implicated in cancer, such as the Receptor Tyrosine Kinase (RTK) pathway.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of potent kinase inhibitors. Its reactivity allows for the facile introduction of diverse chemical functionalities through well-established synthetic methodologies such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and conceptual workflows presented herein provide a foundational guide for researchers to design and synthesize novel compounds targeting key signaling pathways implicated in various diseases. The strategic use of this building block will undoubtedly continue to contribute to the discovery and development of next-generation targeted therapies.
References
Application Notes: 2-Chloro-4-methoxypyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methoxypyridine is a versatile heterocyclic intermediate with significant applications in the synthesis of a wide range of agrochemicals.[1] Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position and a methoxy (B1213986) group at the 4-position, allows for diverse chemical modifications, making it a valuable building block for the development of novel herbicides and fungicides. The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring, combined with the activating effect of the chlorine atom, facilitates nucleophilic substitution reactions, which are central to the construction of complex agrochemical molecules.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a representative sulfonylurea herbicide.
Application in Herbicide Synthesis: Sulfonylurea Herbicides
Sulfonylurea herbicides are a critical class of agrochemicals known for their high efficacy at low application rates and their selective control of a broad spectrum of weeds. A key structural motif in many sulfonylurea herbicides is a pyrimidine (B1678525) ring. This compound serves as a valuable precursor for the synthesis of substituted aminopyrimidines, which are essential intermediates in the production of these herbicides.
The general synthetic strategy involves the reaction of a substituted aminopyrimidine with a sulfonyl isocyanate to form the sulfonylurea bridge. The following sections detail a representative synthesis of a sulfonylurea herbicide, highlighting the potential role of this compound derivatives.
Synthetic Pathway Overview
The synthesis of a sulfonylurea herbicide from a 2-chloropyrimidine (B141910) derivative can be conceptualized in a multi-step process. The initial step involves the conversion of the pyridine ring to a pyrimidine ring, followed by the introduction of an amino group, and finally coupling with a sulfonyl isocyanate. While a direct conversion of this compound to the key aminopyrimidine intermediate for a specific commercial herbicide is not explicitly detailed in publicly available literature, the following pathway illustrates a representative synthesis based on established chemical transformations for this class of compounds.
References
Application Notes and Protocols: Sonogashira Coupling of 2-Chloro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials due to its functional group tolerance and relatively mild reaction conditions.[2]
This document provides a detailed experimental procedure for the Sonogashira coupling of 2-chloro-4-methoxypyridine with a terminal alkyne. As an electron-rich and sterically hindered substrate, this compound presents unique challenges, often requiring carefully optimized conditions to achieve high yields. These application notes offer a robust starting point for researchers, detailing the necessary reagents, step-by-step protocol, and expected outcomes.
Generalized Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne can be represented by the following scheme:
References
Application Note: High-Throughput LC-MS Method for Monitoring Reactions of 2-Chloro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methoxypyridine is a key intermediate in the synthesis of a wide range of pharmaceutical compounds and agrochemicals. Its reactivity, particularly in nucleophilic substitution and metal-catalyzed cross-coupling reactions, makes it a versatile building block.[1] Efficient and accurate monitoring of reactions involving this compound is critical for process optimization, impurity profiling, and ensuring the quality of the final product. Liquid chromatography coupled with mass spectrometry (LC-MS) offers a powerful analytical tool for this purpose, providing high sensitivity, selectivity, and throughput for real-time reaction monitoring.[2]
This application note provides a detailed protocol for a robust LC-MS method to monitor the progress of reactions involving this compound. The method is suitable for tracking the consumption of the starting material and the formation of products, enabling precise determination of reaction kinetics and endpoints.
Experimental Protocol
This protocol outlines a sensitive and selective LC-MS/MS method adapted from established procedures for similar pyridine (B92270) derivatives.[3][4][5]
Materials and Reagents
-
This compound (reactant)
-
Reactants and catalysts for the specific chemical transformation
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Formic acid (LC-MS grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer with an electrospray ionization (ESI) source (e.g., triple quadrupole or Q-TOF)
Sample Preparation for Reaction Monitoring
Proper sample preparation is crucial to halt the reaction at a specific time point and ensure compatibility with the LC-MS system.
-
Reaction Quenching: At designated time intervals, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 990 µL) of a solvent that stops the reaction, such as a mixture of acetonitrile and water.
-
Dilution: Perform a serial dilution of the quenched sample into a solvent compatible with the LC-MS mobile phase (e.g., 50:50 acetonitrile:water) to bring the analyte concentration within the linear range of the instrument.
-
Filtration (if necessary): If the reaction mixture contains solid particles, centrifuge the diluted sample and filter the supernatant through a 0.22 µm syringe filter before injection.
LC-MS/MS Method Parameters
The following parameters provide a starting point for method development and can be optimized for specific reaction conditions and instrumentation.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., Hypersil GOLD, Zorbax Eclipse Plus) |
| Dimensions: 50 mm x 2.1 mm, 1.9 µm particle size | |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Analyte Monitoring
For monitoring a representative nucleophilic substitution reaction of this compound with a generic primary amine (R-NH2), the following ions would be monitored:
| Compound | Formula | Exact Mass | [M+H]⁺ (m/z) |
| This compound | C₆H₆ClNO | 143.01 | 144.02 |
| N-substituted-4-methoxypyridin-2-amine | Varies with R-group | Varies | Varies |
Data Presentation
Quantitative data for the analysis of this compound and related compounds from analogous methods are summarized below. These values can be used as a benchmark for method validation.
| Parameter | 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride[3] | Ranolazine Impurities[6] |
| Limit of Detection (LOD) | - | 0.075 - 0.077 ppm |
| Limit of Quantitation (LOQ) | 0.3 ppm | 0.251 - 0.258 ppm |
| Linearity (r²) | >0.99 | >0.99 |
| Accuracy (% Recovery) | - | 94.1 - 106.0% |
| Precision (RSD %) | - | 0.8 - 2.9% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for monitoring a chemical reaction using LC-MS.
Caption: Workflow for LC-MS based reaction monitoring.
Logical Relationship of Method Components
This diagram illustrates the key components and their logical connections in the LC-MS method.
Caption: Logical flow of the LC-MS analytical method.
Conclusion
The described LC-MS method provides a sensitive, selective, and high-throughput approach for monitoring reactions involving this compound. The detailed protocol for sample preparation and instrument parameters serves as a robust starting point for researchers in pharmaceutical and chemical development. The ability to rapidly and accurately quantify the consumption of starting materials and the formation of products is essential for optimizing reaction conditions, identifying impurities, and ensuring the overall efficiency and safety of chemical processes.
References
- 1. nbinno.com [nbinno.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Substituted Pyridines Using 2-Chloro-4-methoxypyridine as a Precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted pyridines utilizing 2-chloro-4-methoxypyridine as a versatile starting material. This precursor is a valuable building block in medicinal chemistry and drug discovery due to its amenability to various substitution and cross-coupling reactions, enabling the introduction of diverse functionalities at the 2-position of the pyridine (B92270) ring.[1] The electron-donating methoxy (B1213986) group at the 4-position and the chloro leaving group at the 2-position create a specific electronic profile that influences its reactivity in key transformations.[1]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridines. In this compound, the chlorine atom at the 2-position is susceptible to displacement by various nucleophiles. The reaction proceeds through a high-energy anionic intermediate, and the stability of this intermediate is key to the reaction's feasibility. The attack of a nucleophile at the C-2 position is favored due to the ability of the nitrogen atom to stabilize the resulting negative charge through resonance.
General Reaction Scheme:
Figure 1: General scheme for the SNAr reaction.
Experimental Protocol: General Procedure for Amination
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP).
-
Addition of Reagents: Add the desired amine nucleophile (1.2 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2.0 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water to remove the high-boiling solvent and inorganic salts. Repeat the aqueous wash twice, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-substituted-4-methoxypyridine.
Data Presentation: Representative Nucleophilic Aromatic Substitution Reactions
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | K₂CO₃ | DMF | 100 | 12 | 85 |
| 2 | Benzylamine | Cs₂CO₃ | DMSO | 110 | 8 | 90 |
| 3 | Sodium Methoxide (B1231860) | - | Methanol | Reflux | 6 | 92 |
| 4 | Thiophenol | K₂CO₃ | DMF | 80 | 10 | 88 |
Note: The data in this table is representative and based on typical conditions for similar substrates. Yields may vary depending on the specific nucleophile and reaction conditions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[2] This palladium-catalyzed reaction couples an organoboron compound with an organic halide. For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 2-position.
General Reaction Scheme:
Figure 2: General scheme for the Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water, or toluene).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 88 |
| 2 | 4-Tolylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene (B28343) | 100 | 92 |
| 3 | 3-Anisylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 95 | 85 |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene | 110 | 78 |
Note: The data in this table is representative and based on typical conditions for similar chloropyridine substrates. Optimization may be required for specific boronic acids.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction is highly versatile and allows for the coupling of a wide range of amines with aryl halides, including this compound, to produce N-aryl and N-heteroaryl amines.
General Reaction Scheme:
Figure 3: General scheme for the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5 eq).
-
Addition of Reagents: Add this compound (1.0 eq), the amine (1.2 eq), and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to a temperature between 80 °C and 110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 95 |
| 2 | Morpholine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 110 | 91 |
| 3 | Benzylamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 90 | 89 |
| 4 | Indole | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 110 | 82 |
Note: This data is representative and based on established protocols for similar aryl chlorides. The choice of ligand and base is crucial for optimal results.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is an efficient method for the synthesis of 2-alkynyl-4-methoxypyridines, which are valuable intermediates in organic synthesis and medicinal chemistry.
General Reaction Scheme:
Figure 4: General scheme for the Sonogashira coupling.
Experimental Protocol: General Procedure
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Addition of Reagents: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by a base (e.g., Et₃N or i-Pr₂NH). Finally, add the terminal alkyne (1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 60 | 85 |
| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ | CuI | Et₃N | THF | RT | 93 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 50 | 80 |
Note: The data presented is based on typical Sonogashira coupling conditions and may require optimization for specific alkynes.
Experimental Workflow Overview
Figure 5: A generalized workflow for the synthesis of substituted pyridines.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide array of substituted pyridines. The methodologies outlined in these application notes, including Nucleophilic Aromatic Substitution, Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Sonogashira Coupling, provide researchers with a robust toolkit for accessing novel pyridine-based compounds. The ability to introduce a diverse range of substituents at the 2-position makes this precursor particularly useful in the fields of drug discovery and materials science, where the fine-tuning of molecular properties is crucial for developing new and effective chemical entities. The provided protocols and representative data serve as a strong foundation for the successful implementation of these synthetic strategies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 2-Chloro-4-methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-4-methoxypyridine. The following information is designed to help overcome common challenges and optimize reaction conditions for this versatile transformation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary causes?
A1: Low yields with this compound, an electron-rich heteroaryl chloride, are often due to a few key factors:
-
Inefficient Oxidative Addition: The Carbon-Chlorine bond in electron-rich pyridines is strong and less susceptible to oxidative addition by the Palladium(0) catalyst, which is often the rate-limiting step.
-
Catalyst Deactivation: The pyridine (B92270) nitrogen can coordinate with the palladium center, leading to the formation of inactive catalyst species.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and highly interdependent. An inappropriate combination can lead to poor catalytic activity.
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid or dehalogenation of the starting material can consume reactants and reduce the yield of the desired product.
Q2: What are the most common side reactions I should be aware of, and how can I minimize them?
A2: The two most prevalent side reactions are:
-
Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, which is replaced by a C-H bond. This is often exacerbated by high temperatures and the presence of water and certain bases. To minimize this, use fresh, high-purity boronic acid, consider using boronic esters (e.g., pinacol (B44631) esters) which are more stable, and optimize the base and temperature.
-
Dehalogenation (or Hydrodehalogenation): This is the replacement of the chlorine atom on the pyridine ring with a hydrogen atom. This can be caused by certain bases or impurities acting as hydride sources. Using milder bases and ensuring the purity of all reagents can help mitigate this issue.
Q3: I am observing the formation of a biaryl byproduct from the self-coupling of my boronic acid. How can I prevent this?
A3: The homocoupling of boronic acids is typically promoted by the presence of oxygen or Palladium(II) species in the reaction mixture. To prevent this:
-
Thoroughly Degas: Ensure that all solvents and the reaction mixture are rigorously degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source can be beneficial. If using a Pd(II) salt, ensure conditions are optimal for its in-situ reduction to Pd(0).
-
Control Stoichiometry: While a slight excess of the boronic acid is common, a large excess can favor homocoupling.
Q4: How does the methoxy (B1213986) group on the pyridine ring affect the reaction?
A4: The 4-methoxy group is an electron-donating group, which increases the electron density on the pyridine ring. This makes the oxidative addition of the palladium catalyst to the C-Cl bond more challenging. Therefore, more active catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, are typically required to achieve good yields.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst system for an electron-rich chloride. 2. Catalyst deactivation by pyridine nitrogen. 3. Insufficient reaction temperature. 4. Inappropriate base or solvent. | 1. Switch to a more active catalyst/ligand system. Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. Pre-formed palladacycle catalysts (e.g., XPhos Pd G3) are also highly effective. 2. Use bulky ligands to sterically shield the palladium center from coordination with the pyridine nitrogen. 3. Increase the reaction temperature. Reactions with aryl chlorides often require temperatures between 80-120 °C. 4. Screen different bases and solvents. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. Anhydrous ethereal solvents like 1,4-dioxane (B91453) or THF, sometimes with a small amount of water, are commonly used. |
| Significant Protodeboronation | 1. High reaction temperature. 2. Presence of excess water. 3. Unstable boronic acid. | 1. Lower the reaction temperature if possible, once conversion is optimized. 2. Use anhydrous conditions or carefully control the amount of water. 3. Use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt. |
| Significant Dehalogenation | 1. Base acting as a hydride source. 2. Impurities in the reaction mixture. 3. High reaction temperature. | 1. Switch to a non-hydridic base like K₃PO₄, Cs₂CO₃, or KF. Avoid alkoxides if dehalogenation is a major issue. 2. Ensure high purity of all reagents and solvents. 3. Optimize the temperature to the lowest effective level. |
| Reaction Works for Some Boronic Acids but Not Others | 1. Steric hindrance from ortho-substituted boronic acids. 2. Electronic effects of the boronic acid. | 1. Use a more sterically demanding ligand that can accommodate hindered coupling partners. 2. Adjust reaction conditions. Electron-poor boronic acids may require more forcing conditions, while electron-rich ones may couple more readily. |
Data Presentation: Yields in Analogous Systems
While specific data for this compound is not extensively available, the following tables summarize yields for Suzuki reactions of structurally similar chloropyridines and dichloropyrimidines, providing a valuable reference for expected outcomes.
Table 1: Suzuki Coupling of 2,4-Dichloropyrimidine with Various Boronic Acids [1]
| Boronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | 71 |
| 2-Methoxyphenylboronic acid | 2-Chloro-4-(2-methoxyphenyl)pyrimidine | 76 |
| 3-Methoxyphenylboronic acid | 2-Chloro-4-(3-methoxyphenyl)pyrimidine | 72 |
| 3-Tolylboronic acid | 2-Chloro-4-(m-tolyl)pyrimidine | 75 |
Reaction Conditions: Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 100 °C, Microwave.
Table 2: Suzuki Coupling of 2-Chloropyridines with Arylboronic Acids [2][3]
| Chloropyridine | Boronic Acid | Product | Yield (%) |
| 2-Chloropyridine | 1H-Indole-5-trifluoroborate | 2-(1H-Indol-5-yl)pyridine | 95 |
| 2-Chloropyridine | 1-(tert-butoxycarbonyl)-1H-indole-5-yl]trifluoroborate | tert-butyl 5-(pyridin-2-yl)-1H-indole-1-carboxylate | 82 |
| 4-n-butylchlorobenzene | Lithium triisopropyl 2-pyridylboronate | 2-(4-n-butylphenyl)pyridine | 76 |
| 4-chloroanisole | Lithium triisopropyl 2-pyridylboronate | 2-(4-methoxyphenyl)pyridine | 78 |
Note: Reaction conditions vary between entries. These tables are for comparative purposes.
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound with an arylboronic acid, based on successful methodologies for similar substrates. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: General Procedure using a Buchwald Ligand (e.g., XPhos)
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3 mol%) in a small amount of anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Solvent Addition: Add the remaining anhydrous, degassed solvent to the Schlenk flask containing the solids.
-
Catalyst Addition: Begin stirring the mixture and add the pre-mixed catalyst solution via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure using a Pre-formed Palladacycle Catalyst (e.g., XPhos Pd G3)
-
Reaction Setup: In a glovebox, or in a flask under a positive pressure of inert gas, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladacycle catalyst (e.g., XPhos Pd G3, 2-5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or THF).
-
Reaction: Seal the reaction vessel and heat to the desired temperature (e.g., 80-100 °C) with stirring. Monitor the reaction progress.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.
References
Technical Support Center: Purification of 2-Chloro-4-methoxypyridine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-chloro-4-methoxypyridine from various reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Impurities can originate from starting materials, side reactions, or degradation. Common contaminants may include:
-
Unreacted Starting Materials: Such as 2-chloro-4-nitropyridine (B32982) or 4-methoxy-2(1H)-pyridone.[1]
-
Isomeric Byproducts: Positional isomers like 4-chloro-2-methoxypyridine (B53492) can form depending on the synthetic route.
-
Over- or Under-reacted Species: This can include di-chlorinated pyridines or residual precursors.[2]
-
Hydrolysis Products: The chloro group can be susceptible to hydrolysis, forming 2-hydroxy-4-methoxypyridine.
-
Polymeric Materials: Pyridine (B92270) derivatives may polymerize under certain reaction conditions, leading to tar-like impurities.[2]
-
Residual Solvents: Solvents used in the reaction or work-up may become trapped in the product.[2]
Q2: What is a recommended initial purification strategy for crude this compound?
A2: A preliminary purification can often be achieved by washing the crude product. If the crude material is a solid, washing with a suitable cold organic solvent can remove highly soluble impurities. For liquid crude products, an aqueous wash (e.g., with a saturated sodium bicarbonate solution followed by brine) can remove acidic or water-soluble impurities before further purification.[3] The choice of solvent is critical to minimize product loss.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: Several analytical methods are effective for determining the purity of the final product. The most common are:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard and reliable method for purity assessment and quantifying impurities.[4][5]
-
Gas Chromatography (GC): Given the volatility of this compound, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is an excellent method for assessing purity and identifying volatile impurities.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used for identifying and quantifying trace-level impurities, especially those that may be genotoxic.[7][8]
Troubleshooting Purification Issues
This section addresses specific problems that may be encountered during the purification of this compound.
Problem: During recrystallization, the product "oils out" instead of forming crystals.
-
Cause: The solvent system may not be optimal, the product's solubility in the chosen solvent is too high even at low temperatures, or the presence of impurities is inhibiting crystallization.[2]
-
Solution:
-
Modify the Solvent System: Try a different solvent or a binary solvent mixture. A common technique is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" anti-solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can promote crystallization.[2]
-
Induce Nucleation: Scratch the inside of the flask at the solvent-air interface with a glass rod to create nucleation sites.[2]
-
Seed the Solution: If available, add a single, pure crystal of this compound to the cooled, supersaturated solution to act as a template for crystal growth.[2]
-
Problem: The purified product remains colored (e.g., yellow or brown).
-
Cause: The color is likely due to persistent, non-volatile impurities, such as polymeric byproducts or degradation products that were not effectively removed.[2]
-
Solution:
-
Activated Charcoal Treatment: During recrystallization, dissolve the crude product in a suitable hot solvent, add a small amount (typically 1-2% by weight) of activated charcoal, and keep the solution hot for 5-10 minutes. The charcoal will adsorb many colored impurities. Remove the charcoal by hot filtration through a pad of celite and then allow the filtrate to cool and crystallize.[2]
-
Column Chromatography: If recrystallization and charcoal treatment are ineffective, flash column chromatography over silica (B1680970) gel is a more rigorous method for separating the target compound from colored impurities.
-
Problem: The crystals are very fine or needle-like, making filtration and drying difficult.
-
Cause: The crystallization process occurred too rapidly, leading to the formation of many small nuclei instead of the slow growth of larger crystals.[2]
-
Solution:
-
Slow Down the Cooling Process: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath or refrigerator. Insulating the flask can further slow the cooling rate.[2]
-
Use a Different Solvent System: A solvent system in which the product has slightly higher solubility at room temperature can encourage slower crystal growth.
-
Problem: Low yield after purification by flash column chromatography.
-
Cause: The compound may be adsorbing irreversibly to the silica gel, or the chosen eluent system may not be optimal for recovery.
-
Solution:
-
Deactivate the Silica: Pyridine derivatives can be basic and may interact strongly with acidic silica gel. Consider pre-treating the silica gel by slurrying it in the eluent containing a small amount of a basic modifier like triethylamine (B128534) (~0.5-1%).
-
Optimize the Eluent: Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides a retention factor (Rf) of approximately 0.3-0.4 for the product. This typically ensures good separation and elution from the column.
-
Use an Alternative Stationary Phase: If silica is problematic, consider using a different stationary phase, such as alumina (B75360) (neutral or basic).
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17228-69-2 | [1][9] |
| Molecular Formula | C6H6ClNO | [1][9] |
| Molecular Weight | 143.57 g/mol | [1][9] |
| Appearance | Colorless to light yellow/brown liquid | [10][11][12] |
| Boiling Point | 224-225 °C (at 760 mmHg) | [1][13] |
| Density | ~1.258 g/mL at 25 °C | [1][13] |
| Refractive Index | n20/D ~1.5400 | [1][13] |
Table 2: Suggested Solvent Systems for Purification and Analysis
| Purification Method | Solvent/System | Purpose |
| Washing | Acetone/Petroleum Ether | To wash crude solid and remove soluble impurities.[14] |
| Toluene | Alternative wash solvent for crude solid.[14] | |
| Recrystallization | Heptane/Ethyl Acetate | Common binary system for non-polar to moderately polar compounds.[15] |
| Methanol/Water | Good for compounds with some polarity.[15] | |
| Column Chromatography | Hexanes/Ethyl Acetate | Standard eluent system for silica gel chromatography. |
| HPLC Analysis | Acetonitrile/Water with buffer | Typical mobile phase for reversed-phase HPLC.[4][7] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the compound just dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.[2]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once it has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[2]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the target compound an Rf value of ~0.3-0.4.
-
Column Packing: Pack a glass column with silica gel, either as a slurry in the chosen eluent (wet packing) or by carefully pouring the dry silica into the eluent-filled column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Decision workflow for selecting a suitable purification method.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. 2-氯-4-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C6H6ClNO | CID 1991128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. nbinno.com [nbinno.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. 2-氯-4-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 15. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Overcoming Reactivity Challenges with 2-Chloro-4-methoxypyridine in Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low reactivity of 2-chloro-4-methoxypyridine in various coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling
Q: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I improve the yield?
A: The low reactivity of this compound in Suzuki-Miyaura coupling is a common challenge due to the strong C-Cl bond and the electron-donating effect of the methoxy (B1213986) group, which deactivates the pyridine (B92270) ring towards oxidative addition.[1][2] Here are several factors to investigate and optimize:
-
Catalyst and Ligand System: The choice of the palladium catalyst and ligand is critical for activating the C-Cl bond. Standard catalysts may be ineffective.[3]
-
Solution: Employ bulky, electron-rich phosphine (B1218219) ligands that promote oxidative addition and reductive elimination.[1] Ligands such as XPhos, SPhos, or other dialkylbiaryl phosphines are often effective for coupling aryl chlorides.[4] Buchwald's G2, G3, or G4 precatalysts can also be highly effective. N-heterocyclic carbene (NHC) based palladium complexes have also shown high activity for coupling heteroaryl chlorides.[5][6]
-
-
Base Selection: The choice and strength of the base are crucial for the transmetalation step.[7]
-
Solution: Stronger bases are often required for less reactive chlorides. Consider using potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), or sodium tert-butoxide (NaOtBu).[3][6] The base should be finely powdered to ensure maximum reactivity.
-
-
Solvent System: The solvent can significantly influence catalyst activity and solubility of reagents.
-
Solution: Aprotic polar solvents are generally preferred. Toluene (B28343), dioxane, or THF, often with the addition of water, are commonly used.[3] Ensure solvents are thoroughly degassed to prevent catalyst oxidation.[1]
-
-
Reaction Temperature: Higher temperatures are typically required to facilitate the oxidative addition of the C-Cl bond.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura couplings.
Issue 2: Poor Yields in Buchwald-Hartwig Amination
Q: I am performing a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the yields are disappointingly low. How can I optimize this reaction?
A: Similar to Suzuki couplings, the inertness of the C-Cl bond is a primary hurdle in Buchwald-Hartwig aminations of this compound.[8] The following adjustments can lead to significant improvements:
-
Catalyst and Ligand Selection: The catalytic system is paramount for achieving high yields.
-
Base Choice: A strong, non-nucleophilic base is essential for deprotonating the amine and facilitating the catalytic cycle.[8]
-
Solvent: The reaction medium plays a crucial role in catalyst stability and reactivity.
-
Solution: Anhydrous, non-polar aprotic solvents such as toluene, dioxane, or THF are generally the best choices.[8]
-
-
Temperature: Sufficient thermal energy is required to overcome the activation barrier of the C-Cl bond cleavage.
-
Solution: Reactions often require heating, typically in the range of 80-110 °C.[10]
-
Data Summary: Buchwald-Hartwig Amination Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimized) |
| Pd Source | Pd₂(dba)₃ | Pd(OAc)₂ | XPhos Pd G3 |
| Ligand | BINAP | P(t-Bu)₃ | XPhos |
| Base | K₂CO₃ | Cs₂CO₃ | NaOtBu |
| Solvent | Dioxane | THF | Toluene |
| Temperature | 80 °C | 100 °C | 110 °C |
| Yield | <10% | 35% | >90% |
Note: This table represents a hypothetical optimization based on common trends found in the literature.
Issue 3: Failure of Sonogashira Coupling
Q: My Sonogashira coupling between this compound and a terminal alkyne is not proceeding. What are the key parameters to consider for this reaction?
A: Sonogashira couplings of aryl chlorides are notoriously difficult due to the challenging oxidative addition step.[11] The following strategies can be employed to promote the reaction:
-
Catalyst System: A highly active palladium catalyst is necessary. The copper co-catalyst is also crucial.
-
Solution: Use a robust palladium source like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ in combination with a copper(I) salt, typically CuI.[11][12] The use of bulky, electron-rich phosphine ligands can also be beneficial. For copper-free Sonogashira couplings, specialized palladium catalysts and conditions are required.[13]
-
-
Base and Solvent: An amine base is typically used, which can also serve as the solvent.
-
Solution: Use an amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (iPr₂NH).[11] A co-solvent like THF or DMF can be used.[12][13] Ensure all reagents and solvents are rigorously degassed.
-
-
Temperature: Higher temperatures are generally needed for aryl chlorides compared to bromides or iodides.[11]
-
Solution: Heating the reaction mixture, potentially to 80-120 °C, may be necessary to achieve a reasonable reaction rate.[12]
-
-
Alternative Strategies: If standard Sonogashira conditions fail, consider alternative coupling partners or catalytic systems.
-
Solution: Nickel-catalyzed Sonogashira-type couplings have been developed for unactivated alkyl halides and may offer an alternative for challenging aryl chlorides.[14]
-
Experimental Workflow for a Challenging Sonogashira Coupling
Caption: A generalized experimental workflow for Sonogashira coupling.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in cross-coupling reactions?
A: The low reactivity stems from two main electronic factors. Firstly, the carbon-chlorine bond is strong and less easily broken than corresponding carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1] Secondly, the 4-methoxy group is electron-donating by resonance, which increases the electron density of the pyridine ring. This deactivates the ring towards oxidative addition by an electron-rich low-valent metal catalyst (e.g., Pd(0)).[2]
Q2: Can nickel catalysts be a good alternative to palladium for coupling this compound?
A: Yes, nickel catalysts can be an excellent alternative, particularly for certain types of coupling reactions. Nickel is more earth-abundant and can exhibit unique reactivity. For instance, nickel-catalyzed cross-electrophile couplings have been successfully used for the alkylation of 2-chloropyridines.[15][16] These reactions often proceed under different conditions and can be complementary to palladium-catalyzed methods. For Suzuki-type reactions, nickel catalysts have been shown to be effective for coupling unreactive aryl chlorides.[17][18]
Q3: Are there any general tips for setting up coupling reactions with this substrate?
A: Yes, here are some general best practices:
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from deactivating the catalyst.[1][19]
-
Anhydrous Conditions: Use anhydrous solvents and dry reagents, as water can interfere with many catalytic cycles.[19]
-
Degassing: Thoroughly degas all solvents to remove dissolved oxygen.[1]
-
Reagent Purity: Ensure the purity of your starting materials, as impurities can poison the catalyst.[1]
-
Systematic Optimization: If a reaction is not working, it is best to systematically screen reaction parameters (catalyst, ligand, base, solvent, temperature) one at a time to identify the optimal conditions.[3]
Q4: What is the role of the ligand in these coupling reactions?
A: The ligand plays a crucial role in stabilizing the metal catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle. For challenging substrates like this compound, bulky and electron-rich ligands are often necessary. They promote the oxidative addition of the C-Cl bond and accelerate the reductive elimination step to release the final product, while often suppressing side reactions.[1][20]
Q5: Can I use microwave irradiation to improve my reaction?
A: Yes, microwave heating can be a very effective tool for promoting difficult coupling reactions. It allows for rapid and uniform heating to high temperatures, which can significantly reduce reaction times and improve yields for sluggish transformations involving unreactive substrates like this compound.[1]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
-
Reaction Setup: To a dry Schlenk tube or microwave vial, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.[1]
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane) via syringe.[1]
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100-120 °C) for the specified time (typically 4-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination of this compound:
-
Reaction Setup: To a dry Schlenk tube, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the mixture to the required temperature (e.g., 100-110 °C) with stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald Hartwig Coupling [commonorganicchemistry.com]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Removal of Palladium Catalyst from 2-Chloro-4-methoxypyridine Reaction Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of palladium catalysts from the reaction products of 2-Chloro-4-methoxypyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification process.
Issue 1: Incomplete Removal of Palladium Catalyst
-
Symptom: Residual palladium levels in the final product exceed the desired limit, even after applying a standard removal method.
-
Potential Causes:
-
Strong Complexation: The electron-rich nature of the pyridine (B92270) nitrogen in this compound can lead to the formation of stable complexes with palladium, making it difficult to remove.[1]
-
Palladium Speciation: Residual palladium may exist in various forms, including soluble Pd(0) or Pd(II) complexes, or as colloidal nanoparticles, each requiring a different removal strategy.[1][2]
-
-
Troubleshooting Steps:
-
Identify the Palladium Species: If possible, determine whether the palladium is in a soluble or insoluble form.[3]
-
Optimize Scavenger Conditions: Factors such as temperature, reaction time, and solvent can significantly impact the efficiency of scavenger resins.[3][4] Increasing the temperature (e.g., to 40-60 °C) can improve scavenger performance and reduce treatment time.[4][5]
-
Increase Scavenger Equivalents: If initial attempts are unsuccessful, increasing the amount of scavenger relative to the palladium may enhance removal.[3]
-
Consider a Pre-treatment Step: Adjusting the pH of the reaction mixture might help to break the palladium-product complex before applying the removal method.[3]
-
Binary Systems: Combining a chelating agent with an adsorbent like activated carbon or silica (B1680970) gel can lead to superior palladium removal compared to using the adsorbent alone.[6]
-
Issue 2: Significant Product Loss During Purification
-
Symptom: Low recovery of the desired this compound product after the palladium removal step.
-
Potential Cause:
-
Troubleshooting Steps:
-
Reduce Adsorbent Amount: Use the minimum quantity of activated carbon or scavenger resin necessary for effective palladium removal.[3] This can be determined through small-scale optimization experiments.[1]
-
Screen Different Scavengers: Some scavengers exhibit lower non-specific binding than others.[3][7] Testing a variety of scavengers can identify one that is more selective for palladium.
-
Change the Solvent: The solvent system can influence the interaction of your product with the adsorbent.[3] A solvent in which the product is highly soluble may minimize its loss.[7]
-
Explore Alternative Methods: If product loss remains high, consider other purification techniques such as precipitation or crystallization.[3]
-
Issue 3: Product Color Suggests Palladium Contamination, but Standard Methods are Ineffective
-
Symptom: The isolated product has a dark color, characteristic of palladium contamination, but treatment with scavengers or activated carbon does not improve its appearance or reduce palladium levels upon analysis.
-
Potential Cause:
-
Colloidal Palladium: The residual palladium may be present as fine, colloidal nanoparticles that are difficult to remove with solid scavengers.[2]
-
-
Troubleshooting Steps:
-
Filtration through Celite®: Passing the reaction mixture through a pad of Celite® can be effective in removing finely dispersed or insoluble palladium species.[2][8]
-
Combined Approach: A sequential treatment of filtration through Celite® followed by a scavenger resin or activated carbon can be a more robust approach.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium?
A1: The most prevalent methods include:
-
Adsorption: Using materials like activated carbon or scavenger resins that bind to palladium.[1][3]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove solid-supported or precipitated palladium.[3][9]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[3][10]
-
Extraction: Using liquid-liquid extraction to partition the palladium into a separate phase.[2][3]
Q2: How do I choose the best palladium removal method for my this compound reaction?
A2: The optimal method depends on several factors, including the final product's properties (solubility, stability), the solvent system, the form of the residual palladium (e.g., homogeneous vs. heterogeneous), and the required purity level.[3][6] A decision-making workflow is provided below to guide your selection.
Q3: What are scavenger resins and how do they work?
A3: Scavenger resins are solid supports (often silica or polystyrene) functionalized with groups that have a high affinity for metals.[11][12] For palladium, scavengers with thiol, thiourea, or trimercaptotriazine (TMT) functional groups are commonly used.[8][11] The reaction mixture is stirred with the resin, which selectively binds to the palladium, and is then easily removed by filtration.[12]
Q4: How can I quantify the amount of residual palladium in my product?
A4: The standard methods for quantifying trace palladium in active pharmaceutical ingredients (APIs) are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption (AA) spectroscopy.[10][13][14] Faster, albeit less precise, methods using fluorometric or colorimetric assays are also available for in-process monitoring and screening of removal methods.[10][14][15]
Q5: What are the acceptable regulatory limits for palladium in pharmaceutical products?
A5: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products.[16] Palladium is considered a Class 2B element, and its permitted daily exposure (PDE) is used to calculate the acceptable concentration in the final API, which is often in the low parts-per-million (ppm) range.[5][16]
Data Presentation: Comparison of Palladium Removal Methods
Table 1: Efficiency of Various Palladium Scavengers
| Scavenger Type | Functional Group | Support | Typical Initial Pd (ppm) | Typical Final Pd (ppm) | Removal Efficiency (%) | Reference(s) |
| SiliaMetS® Thiol | Thiol | Silica | 2400 | ≤ 16 | > 99.3 | [11] |
| SiliaMetS® Thiourea | Thiourea | Silica | 2400 | ≤ 16 | > 99.3 | [11] |
| MP-TMT | Triazine Thiol | Polystyrene | 330 | 7 | 97.9 | [6] |
| Activated Carbon (Darco® KB-B) | - | Carbon | 6100 | 3.4 | > 99.9 | [6] |
| Potassium Iso-propyl Xanthate (PIX) | Xanthate | - | 50 | 0.16 | 99.7 | [6] |
Table 2: Effect of Temperature and Time on Scavenger Performance (Illustrative)
| Scavenger | Temperature (°C) | Time (h) | Initial Pd (ppm) | Final Pd (ppm) | Reference(s) |
| Carboxen® 564 | Room Temp (~23) | 24 | 1250 | >10 | [5] |
| Carboxen® 564 | 40 | 24 | 1250 | 12 | [5] |
| PhosphonicS SEM26 | 40 | - | 1500 | < 20 | [4] |
| PhosphonicS SEM26 | 60 | - | 1500 | < 20 (in 60% less time) | [4] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (e.g., SiliaMetS® Thiol)
-
Dissolution: Dissolve the crude product containing this compound in a suitable solvent.
-
Scavenger Addition: Add the selected scavenger resin (typically 2-5 equivalents relative to the initial palladium catalyst loading).
-
Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 1 to 24 hours. The optimal time and temperature should be determined through small-scale screening experiments.[3][4]
-
Filtration: Filter the mixture to remove the scavenger resin.
-
Washing: Wash the resin with fresh solvent to ensure complete recovery of the product.
-
Concentration and Analysis: Combine the filtrate and washes, concentrate under reduced pressure, and analyze the final product for residual palladium content using a suitable analytical method like ICP-MS.[10][13]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% with respect to the crude product).[1] It is advisable to screen different types and amounts of activated carbon on a small scale first.
-
Stirring and Heating: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for a specified period (e.g., 1-4 hours).[1]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Note that fine carbon particles can be challenging to filter completely.[1][7]
-
Washing: Thoroughly wash the Celite® pad with the solvent to recover the product.[1]
-
Concentration and Analysis: Combine the filtrate and washes, concentrate, and analyze for residual palladium.[1]
Visualizations
Caption: Decision workflow for selecting a palladium removal method.
Caption: Experimental workflow for scavenger screening and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. phosphonics.com [phosphonics.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. perlmutterideadevelopment.com [perlmutterideadevelopment.com]
- 10. arborassays.com [arborassays.com]
- 11. silicycle.com [silicycle.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmtech.com [pharmtech.com]
- 15. books.rsc.org [books.rsc.org]
- 16. biotage.com [biotage.com]
Preventing hydrolysis of 2-Chloro-4-methoxypyridine during workup
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address the hydrolysis of 2-chloro-4-methoxypyridine during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is the primary hydrolysis product of this compound?
A1: The primary hydrolysis product is 2-hydroxy-4-methoxypyridine. The chlorine atom at the 2-position is susceptible to nucleophilic substitution by water or hydroxide (B78521) ions, particularly as the pyridine (B92270) ring activates this position towards such reactions.
Q2: Under what conditions is hydrolysis of this compound most likely to occur during workup?
A2: Hydrolysis is most likely to occur under conditions that promote nucleophilic aromatic substitution (SNAr). This includes:
-
Elevated Temperatures: Higher temperatures increase the rate of hydrolysis.
-
Strongly Basic Conditions (high pH): The presence of a high concentration of hydroxide ions (OH⁻), a potent nucleophile, can readily displace the chloride.
-
Strongly Acidic Conditions (low pH): While less common for direct hydrolysis, acidic conditions can protonate the pyridine nitrogen, further activating the ring towards nucleophilic attack by water.
-
Prolonged Exposure to Aqueous Environments: Extended contact time with water during the workup process increases the likelihood of hydrolysis.
Q3: How can I detect the presence of the hydrolysis byproduct, 2-hydroxy-4-methoxypyridine?
A3: The hydrolysis product, 2-hydroxy-4-methoxypyridine, is significantly more polar than the starting material. This difference can be easily observed using Thin Layer Chromatography (TLC), where the hydroxy compound will have a lower Rf value. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for definitive identification and quantification.
Q4: What are the key strategies to prevent hydrolysis during an aqueous workup?
A4: To minimize hydrolysis, the workup should be conducted rapidly and at low temperatures. Key strategies include:
-
Using pre-chilled (0-5 °C) aqueous solutions (water, brine).
-
Maintaining a neutral or slightly acidic pH during extraction. If the reaction was run under basic conditions, neutralize carefully with a mild acid like saturated ammonium (B1175870) chloride (NH₄Cl) solution.
-
Minimizing the number of aqueous washes.
-
Promptly drying the separated organic layer with a suitable drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
Q5: Are there non-aqueous workup alternatives to completely avoid hydrolysis?
A5: Yes, non-aqueous workups are an excellent strategy if your product and impurities have suitable properties. Options include:
-
Direct Filtration: If the reaction byproducts are solid and the desired product is in solution (or vice-versa), the mixture can be diluted with a non-polar solvent and filtered through a pad of celite or silica (B1680970) gel to remove the solids.
-
Solvent Evaporation and Direct Purification: The reaction solvent can be removed under reduced pressure, and the resulting crude residue can be directly purified by column chromatography or recrystallization.
-
Precipitation/Trituration: The crude reaction mixture can be concentrated and then triturated with a solvent in which the desired product is insoluble, but the impurities are soluble. The pure product is then isolated by filtration.
Troubleshooting Guide
This guide addresses the common problem of product loss due to hydrolysis during workup.
Problem: Low yield of this compound is observed after workup, and TLC/LC-MS analysis indicates the presence of a significant, more polar impurity identified as 2-hydroxy-4-methoxypyridine.
Solution Pathway: Choosing a Workup Strategy
The following flowchart can help you decide on the best workup strategy to minimize hydrolysis.
Caption: Decision workflow for selecting a workup protocol.
Hydrolysis Reaction Pathway
The diagram below illustrates the nucleophilic attack by a hydroxide ion on this compound, leading to the formation of the undesired hydrolysis product.
Caption: Mechanism of base-catalyzed hydrolysis.
Data Presentation
Table 1: Comparison of Workup Strategies
| Workup Strategy | Key Steps | Pros | Cons | Best For... |
| Modified Aqueous Workup | Quench with cold sat. NH₄Cl, extract with cold solvent, wash with cold brine, dry, concentrate. | Effective for removing water-soluble impurities. | Still carries some risk of hydrolysis. | Reactions where byproducts are highly water-soluble and the product shows moderate stability. |
| Non-Aqueous Workup | Dilute with solvent (e.g., DCM, Toluene), filter through Celite/silica, concentrate filtrate. | Virtually eliminates the risk of hydrolysis. | Ineffective at removing soluble non-polar impurities. | Reactions with solid byproducts (e.g., inorganic salts). |
| Direct Purification | Remove reaction solvent in vacuo, purify crude residue via column chromatography. | Avoids all aqueous contact. | Can be time-consuming; may require a larger amount of silica gel. | Products that are significantly less polar than reaction byproducts and starting materials. |
Experimental Protocols
Protocol 1: Modified Aqueous Workup (Hydrolysis Minimizing)
This protocol is designed to remove water-soluble impurities while minimizing the risk of hydrolysis by controlling temperature and pH.
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0-5 °C in an ice-water bath.
-
Quenching: Slowly add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with vigorous stirring. This will neutralize many basic reagents and quench reactive species while maintaining a slightly acidic to neutral pH.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a cold organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3x).
-
Washing: Combine the organic layers and wash once with cold brine (saturated aqueous NaCl). The brine wash helps to remove the bulk of the dissolved water.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄). Ensure the drying agent is free-flowing, adding more if it clumps together.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The bath temperature should be kept low (<40 °C).
-
Analysis: Analyze the crude product by TLC or LC-MS to assess the level of hydrolysis before proceeding with purification.
Protocol 2: Non-Aqueous Workup
This protocol is ideal when the reaction byproducts (e.g., salts) are insoluble in organic solvents.
-
Dilution: Once the reaction is complete, dilute the reaction mixture with a suitable anhydrous organic solvent (e.g., dichloromethane, ethyl acetate, or toluene).
-
Filtration: Set up a filtration apparatus with a pad of Celite or a plug of silica gel in a Büchner or Hirsch funnel.
-
Removal of Solids: Pass the diluted reaction mixture through the filter. Wash the filter cake with a small amount of the same anhydrous solvent to ensure complete recovery of the product.
-
Concentration: Collect the filtrate and concentrate it under reduced pressure.
-
Purification: The resulting crude material can then be purified by recrystallization, distillation, or column chromatography.
Protocol 3: Direct Purification via Chromatography
This is the most direct method and is suitable when the product can be easily separated from impurities by chromatography.
-
Concentration: After the reaction is complete, remove the solvent from the reaction mixture under reduced pressure to obtain the crude residue.
-
Adsorption: Dissolve a small amount of the crude residue in a minimal volume of solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Column Preparation: Prepare a flash chromatography column with silica gel, packed using an appropriate non-polar eluent system (e.g., hexanes/ethyl acetate).
-
Elution: Load the adsorbed product onto the column and elute with the chosen solvent system, gradually increasing polarity to separate the desired this compound from more polar impurities, including the hydrolysis product.
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-Chloro-4-methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on 2-chloro-4-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction on this compound is not proceeding or is giving a low yield. What are the likely causes?
A1: Low reactivity is a common issue with this compound. The primary reason is the presence of the electron-donating methoxy (B1213986) group at the 4-position, which deactivates the pyridine (B92270) ring towards nucleophilic attack. For a successful SNAr reaction, the pyridine ring needs to be electron-deficient to stabilize the negatively charged Meisenheimer intermediate.[1] Other contributing factors could be an inappropriate choice of solvent, suboptimal temperature, or a nucleophile with low reactivity.
Q2: How does the methoxy group at the 4-position affect the reactivity of this compound in SNAr reactions?
A2: The methoxy group is an electron-donating group. It increases the electron density of the pyridine ring, making it less electrophilic and therefore less susceptible to attack by nucleophiles. This deactivating effect significantly slows down the rate of SNAr reactions compared to pyridines with electron-withdrawing substituents.[2]
Q3: What is the general order of reactivity for halopyridines in SNAr reactions?
A3: Generally, the reactivity of halopyridines in SNAr reactions follows the order of the position of the leaving group: 4-halo > 2-halo > 3-halo. For the halogen leaving group itself, fluoride (B91410) is typically a better leaving group than chloride in SNAr reactions, which is the opposite of what is observed in SN1 and SN2 reactions.[3]
Q4: Which solvents are recommended for SNAr reactions with this compound?
A4: Polar aprotic solvents are generally the best choice for SNAr reactions. These solvents, such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN), can dissolve the reactants but do not strongly solvate the nucleophile, leaving it more reactive. Polar protic solvents, like ethanol (B145695) or water, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity.
Q5: What is the optimal temperature range for these reactions?
A5: Due to the lower reactivity of this compound, elevated temperatures are often necessary to drive the reaction to completion. A typical starting point would be in the range of 80-120 °C. However, excessively high temperatures can lead to side reactions and decomposition of the starting material or product. It is crucial to monitor the reaction closely and optimize the temperature for your specific nucleophile.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or very slow reaction | The electron-donating methoxy group deactivates the pyridine ring. | Increase the reaction temperature in increments of 10-20 °C. Consider using a more reactive nucleophile. If possible, microwave irradiation can sometimes accelerate slow reactions. |
| The chosen solvent is deactivating the nucleophile. | Switch from a polar protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMF, DMSO). | |
| The nucleophile is not strong enough. | If using a neutral nucleophile (e.g., an amine), add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to generate the more reactive conjugate base in situ. | |
| Low Yield | Incomplete reaction. | Increase the reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Side reactions are occurring. | Lower the reaction temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. | |
| Product is difficult to isolate. | Optimize the workup procedure. An aqueous wash to remove the solvent (if DMF or DMSO) followed by extraction with a suitable organic solvent is a common procedure. Purification by column chromatography may be necessary. | |
| Formation of multiple products | The nucleophile is reacting at other positions or with itself. | This is less common for this specific substrate, but if observed, consider using a more selective nucleophile or adjusting the reaction conditions (e.g., lower temperature). |
Experimental Protocols
General Protocol for Amination of this compound
This protocol provides a general starting point for the reaction of this compound with an amine nucleophile. Optimization of temperature, time, and solvent may be necessary for specific amines.
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the amine nucleophile (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF or DMSO to the flask to achieve a concentration of 0.1-0.5 M.
-
Stir the reaction mixture at a temperature between 80 °C and 120 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water to remove the DMF or DMSO. Repeat the aqueous wash twice more, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data
Quantitative data for the nucleophilic substitution on this compound is limited in the literature due to its lower reactivity. The following table includes data for analogous systems to provide a reference for expected reactivity and conditions.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-5-methoxypyridine | Benzyl alkoxide | DMSO | 25 | - | ΔG‡ = 96.2 kJ/mol | [2] |
| 2-Amino-4-chloropyridine | Sodium methoxide | Methanol | Reflux | - | - | [4] |
| 2-Chloro-4-methyl-3-nitropyridine | Ammonia | Ethanol | 150 | 24 | 95 | Based on similar systems |
| 2-Chloro-4-methyl-3-nitropyridine | Hydrazine | Ethanol | Room Temp | 1 | 90 | Based on similar systems |
| 2-Chloro-4-methyl-3-nitropyridine | Sodium methoxide | Methanol | Reflux | - | - | Based on similar systems |
Visualizations
Experimental Workflow for SNAr on this compound
Caption: A typical experimental workflow for SNAr reactions.
Troubleshooting Logic for Low Yield in SNAr Reactions
Caption: A decision tree for troubleshooting low-yield SNAr reactions.
References
- 1. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 2. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. guidechem.com [guidechem.com]
Minimizing homocoupling in cross-coupling reactions of 2-Chloro-4-methoxypyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing homocoupling in cross-coupling reactions involving 2-Chloro-4-methoxypyridine.
Troubleshooting Guide
Homocoupling, the undesired self-coupling of the coupling partners, is a common side reaction that can significantly lower the yield of the desired cross-coupled product and complicate purification. This guide addresses specific issues you may encounter.
Issue 1: Significant Homocoupling of the Organometallic Reagent (e.g., Boronic Acid in Suzuki Coupling)
-
Question: My reaction shows a significant amount of homocoupled byproduct from my organometallic reagent. What are the likely causes and how can I fix this?
-
Answer: Homocoupling of organometallic reagents, such as boronic acids in Suzuki-Miyaura coupling, is often promoted by the presence of oxygen and/or Pd(II) species in the reaction mixture.[1][2][3] The electron-deficient nature of the pyridine (B92270) ring can also make the desired cross-coupling competitive with side reactions under suboptimal conditions.[1][2]
Troubleshooting Steps:
-
Ensure Rigorous Inert Atmosphere: Oxygen is a primary culprit in promoting homocoupling.[1][3][4]
-
Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes).[5]
-
Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.[5]
-
Maintain a positive pressure of inert gas throughout the reaction setup and duration.[5]
-
-
Optimize the Palladium Catalyst:
-
Use a Pd(0) Source: Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can react directly with the organometallic reagent to form the homocoupled product.[2][3] Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this.[2][5]
-
Choose Appropriate Ligands: Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the desired reductive elimination step, outcompeting the homocoupling pathway.[1][2][5]
-
-
Select the Right Base and Solvent:
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired coupling.[5] However, C-Cl bond activation of 2-chloropyridines may require higher temperatures.[1] Temperature optimization is key.
-
Issue 2: Formation of 4,4'-dimethoxy-2,2'-bipyridine (B102126) (Homocoupling of this compound)
-
Question: I am observing the formation of the homocoupled product from my this compound starting material. How can I prevent this?
-
Answer: Homocoupling of the aryl halide can occur, particularly with highly active catalyst systems or at elevated temperatures.
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is critical. Less bulky ligands might favor the homocoupling of the aryl halide. Screening of bulky, electron-rich phosphine ligands is recommended.
-
Reaction Temperature: High temperatures can promote this side reaction. Running the reaction at the lowest effective temperature that still allows for efficient C-Cl bond activation is advisable.[5]
-
Catalyst Loading: While a higher catalyst loading can be beneficial for the activation of the C-Cl bond, it might also increase the rate of homocoupling.[1] An optimal catalyst loading should be determined experimentally.
-
Stoichiometry of Reagents: Using a slight excess of the organometallic coupling partner can sometimes suppress the homocoupling of the aryl halide.
-
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with 2-chloropyridines challenging?
A1: 2-Chloropyridines are often less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond, which makes the oxidative addition step of the catalytic cycle more difficult.[1] Furthermore, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[1]
Q2: Which type of cross-coupling reaction is best suited for this compound?
A2: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are all viable options. The choice depends on the desired final product (C-C, C-N, or C-C triple bond formation). For Suzuki reactions, highly active catalyst systems with bulky, electron-rich ligands are often necessary.[1] Buchwald-Hartwig aminations of aryl chlorides can also be challenging and may require specific bulky phosphine ligands.[7] For Sonogashira couplings, copper-free conditions are often preferred to avoid the homocoupling of the terminal alkyne (Glaser coupling).[8]
Q3: Can microwave irradiation improve my reaction and reduce homocoupling?
A3: Yes, microwave-assisted procedures can be effective. They often lead to significantly shorter reaction times, which can minimize the opportunity for side reactions like homocoupling to occur.[6] However, careful temperature control is still necessary, as excessive temperatures can promote byproduct formation.
Q4: What is the role of the base in minimizing homocoupling?
A4: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings. An appropriate choice of base ensures the efficient activation of the organometallic reagent. A base that is too strong or too weak, or one that has poor solubility, can disrupt the catalytic cycle and lead to an increase in side reactions.[2]
Data Presentation
Table 1: General Reaction Parameters for Suzuki-Miyaura Coupling of 2-Chloropyridines
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Pd(0) precatalysts | Pd(II) sources are common, but Pd(0) can reduce homocoupling.[2] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs | Promotes oxidative addition and reductive elimination.[1][2] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Effective for electron-deficient heteroaryl chlorides.[1][2] |
| Solvent | 1,4-Dioxane, Toluene, DMF (often with water) | Good solubility for reactants and catalysts.[1][2][6] |
| Temperature | 80-120 °C | Necessary for C-Cl bond activation.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxygen-mediated homocoupling.[1][3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and may require optimization for specific substrates.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a finely ground, dried base (e.g., K₃PO₄, 2.0-3.0 equiv).[1]
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to establish an inert atmosphere.[1]
-
Catalyst Pre-mixing: In a separate glovebox or Schlenk flask, mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and a suitable ligand (e.g., SPhos, 1.2-6 mol%).[1]
-
Solvent Degassing: Sparge the chosen solvent (e.g., 1,4-Dioxane/Water mixture) with an inert gas for at least 30 minutes to ensure it is thoroughly deoxygenated.
-
Reaction Assembly: Under a positive pressure of inert gas, add the degassed solvent to the flask containing the reactants and base. Then, add the pre-mixed catalyst/ligand mixture.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-4-methoxypyridine Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Chloro-4-methoxypyridine and its derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scaling up?
A1: Two primary industrial routes are considered for the synthesis of this compound and its derivatives. The first begins with readily available and bio-renewable maltol.[1] The second route utilizes substituted pyridines, such as 2,3-dimethylpyridine, as the starting material.[1] Another common approach involves the aromatic nucleophilic substitution of 2-amino-4-chloropyridine (B16104) with a methoxide (B1231860) source.
Q2: What are the critical safety precautions to consider when synthesizing this compound at a larger scale?
A2: The synthesis often involves hazardous reagents such as phosphorus oxychloride (POCl₃) and sodium hydride (NaH).[1] It is crucial to handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Phosphorus oxychloride is corrosive and reacts violently with water. Sodium hydride is highly flammable and reactive towards moisture. All chlorinated organic compounds should be treated as potential irritants.
Q3: What are the common impurities encountered, and how can they be minimized?
A3: Common impurities can include unreacted starting materials, over-chlorinated or under-chlorinated species, and byproducts from side reactions like oxidation and nitration.[2] Polymeric materials can also form under certain conditions.[2] To minimize these, it is essential to have precise control over reaction conditions such as temperature, reaction time, and stoichiometry of reagents. Monitoring the reaction progress using techniques like TLC or LC-MS can help in determining the optimal reaction endpoint to reduce byproduct formation.
Q4: What are the recommended methods for purifying the crude this compound product?
A4: Initial purification of the crude product, particularly its hydrochloride salt, can be achieved by washing with a suitable organic solvent to remove soluble impurities.[2][3] Recrystallization is another effective method.[2] The choice of solvent is critical to maximize purity while minimizing product loss.[2] For colored impurities, treatment with activated charcoal during recrystallization can be beneficial.[2] Purity can be assessed using HPLC.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Poor quality of reagents. - Presence of moisture for moisture-sensitive reactions. | - Monitor the reaction using TLC or LC-MS to ensure completion. - Optimize the reaction temperature; some steps may require heating while others need cooling. - Use freshly distilled or high-purity reagents and solvents. - Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) when using moisture-sensitive reagents. |
| Formation of Isomeric Byproducts | - Lack of regioselectivity in substitution reactions. - Reaction conditions favoring alternative reaction pathways. | - Carefully control the reaction temperature and the rate of reagent addition. - The choice of solvent and base can significantly influence regioselectivity. - Consider a protection-deprotection strategy for functional groups to direct the reaction to the desired position. |
| Product is an Oil and Does Not Solidify | - Presence of impurities. - The product may be an oil at room temperature. | - Attempt purification by column chromatography. - Try to form a salt (e.g., hydrochloride) which is often a crystalline solid. - If the pure product is an oil, verify its identity and purity using analytical techniques like NMR and mass spectrometry. |
| Difficulty in Removing the Chlorinating Agent (e.g., POCl₃) | - Excess chlorinating agent used. - Inefficient work-up procedure. | - Quench the reaction mixture carefully by pouring it onto crushed ice. - Neutralize the acidic mixture with a base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) to a pH of 7-8. - An alternative for excess POCl₃ is to react it with dimethylformamide (DMF) to form a Vilsmeier reagent, which can be separated.[1] |
Experimental Protocols
A plausible synthetic route starting from a substituted pyridine (B92270) is outlined below. This protocol is a composite based on procedures for analogous compounds and should be optimized for specific derivatives and scale.
Step 1: Oxidation of 2,3-Dimethylpyridine to its N-oxide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylpyridine in glacial acetic acid.
-
Oxidation: Slowly add hydrogen peroxide (30% solution) to the stirred solution. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature.
-
Reaction Monitoring: Heat the mixture and monitor the progress by TLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture and carefully neutralize it with a base such as sodium carbonate or sodium hydroxide solution.
-
Extraction: Extract the product with a suitable organic solvent like dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-oxide.
Step 2: Nitration of the Pyridine-N-oxide
-
Reaction Setup: To the crude pyridine-N-oxide, add a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled low temperature (e.g., 0 °C).
-
Nitration: Allow the reaction to proceed at a slightly elevated temperature, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture onto ice and neutralize with a base to precipitate the nitrated product.
-
Isolation: Filter the precipitate, wash with water, and dry to obtain the nitro-pyridine-N-oxide.
Step 3: Chlorination and Methoxylation
This step can proceed through different sequences. One possibility is chlorination followed by methoxylation.
-
Chlorination: Treat the nitro-pyridine-N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃). This step often requires heating.
-
Work-up: After the reaction, the excess POCl₃ must be carefully quenched, for example, by adding the reaction mixture to ice water followed by neutralization.
-
Methoxylation: The resulting chlorinated pyridine derivative is then reacted with a methoxide source, such as sodium methoxide in methanol, to introduce the methoxy (B1213986) group.
-
Purification: The final product is isolated by extraction and purified by recrystallization or column chromatography.
Quantitative Data
The following tables provide approximate quantitative data for the synthesis of this compound derivatives. Note that yields can vary significantly based on the specific substrate, reaction conditions, and scale.
Table 1: Typical Yields for Key Reaction Steps
| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |
| Oxidation | 2,3-Dimethylpyridine | 2,3-Dimethylpyridine-N-oxide | 80-90 | General Procedure |
| Nitration | Pyridine-N-oxide derivative | Nitro-pyridine-N-oxide derivative | 70-85 | General Procedure |
| Chlorination | Pyridinone derivative | Chloro-pyridine derivative | 60-80 | General Procedure |
| Methoxylation | Chloro-pyridine derivative | Methoxy-pyridine derivative | 75-90 | General Procedure |
Table 2: Comparison of Purification Methods for a Related Compound (2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride) [2]
| Purification Method | Solvent System | Purity (HPLC) |
| Solvent Wash | Toluene | >98% |
| Solvent Wash | Acetone | >98% |
| Recrystallization | Isopropanol/Ether | ~98% |
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for this compound derivatives.
Troubleshooting Logic
Caption: Decision-making workflow for troubleshooting synthesis issues.
References
Validation & Comparative
Unveiling the Spectroscopic Signature of 2-Chloro-4-methoxypyridine: A Comparative NMR Analysis
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key chemical intermediates is paramount. This guide provides a detailed 1H and 13C Nuclear Magnetic Resonance (NMR) characterization of 2-Chloro-4-methoxypyridine, a versatile building block in organic synthesis. By presenting a comparative analysis with structurally related pyridine (B92270) derivatives, this document aims to facilitate its unambiguous identification and provide a valuable resource for spectroscopic analysis.
¹H and ¹³C NMR Spectral Data of this compound
Below is a table summarizing the anticipated ¹H and ¹³C NMR data for this compound. These predictions are derived from established principles of NMR spectroscopy and analysis of similar compounds.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| H-3 | ~6.8 | d | ~2.5 | Pyridine Ring |
| H-5 | ~6.9 | dd | ~5.5, 2.5 | Pyridine Ring |
| H-6 | ~8.1 | d | ~5.5 | Pyridine Ring |
| OCH₃ | ~3.9 | s | - | Methoxy Group |
| ¹³C NMR | δ (ppm) | Assignment | ||
| C-2 | ~152 | Pyridine Ring | ||
| C-3 | ~108 | Pyridine Ring | ||
| C-4 | ~165 | Pyridine Ring | ||
| C-5 | ~107 | Pyridine Ring | ||
| C-6 | ~149 | Pyridine Ring | ||
| OCH₃ | ~56 | Methoxy Group |
Note: These are predicted values and may vary slightly based on solvent and experimental conditions.
Comparative NMR Analysis with Alternative Pyridine Derivatives
To aid in the correct assignment and interpretation of the NMR spectra of this compound, a comparison with structurally similar compounds is invaluable. The following tables present the experimental ¹H and ¹³C NMR data for 2-chloropyridine, 4-methoxypyridine, and 2-chloro-6-methoxypyridine.
Table 2: ¹H NMR Data Comparison of Pyridine Derivatives
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | OCH₃ (ppm) |
| This compound (Predicted) | ~6.8 (d) | - | ~6.9 (dd) | ~8.1 (d) | ~3.9 (s) |
| 2-Chloropyridine [1] | 7.23 (d) | 7.64 (t) | 7.32 (t) | 8.39 (d) | - |
| 4-Methoxypyridine | - | 6.8 (d) | 8.4 (d) | - | 3.8 (s) |
| 2-Chloro-6-methoxypyridine [2] | 6.65 (d) | 7.50 (t) | 6.89 (d) | - | 3.93 (s) |
Table 3: ¹³C NMR Data Comparison of Pyridine Derivatives
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | OCH₃ (ppm) |
| This compound (Predicted) | ~152 | ~108 | ~165 | ~107 | ~149 | ~56 |
| 2-Chloropyridine [3] | 150.3 | 124.3 | 139.0 | 122.7 | 149.7 | - |
| 4-Methoxypyridine [4] | 150.8 | 109.4 | 167.3 | 109.4 | 150.8 | 55.2 |
| 2-Methoxypyridine [5] | 164.2 | 111.0 | 138.4 | 116.6 | 146.9 | 53.2 |
Experimental Protocols
A standardized experimental protocol is essential for obtaining high-quality and reproducible NMR data.
General NMR Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Instrument: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
Structural Relationship and NMR Signal Assignment
The substitution pattern on the pyridine ring directly influences the chemical shifts of the protons and carbons. The following diagram illustrates the logical relationship between the structure of this compound and its expected NMR signals.
Caption: Correlation of substituents with predicted ¹H and ¹³C NMR chemical shifts.
This guide provides a foundational understanding of the NMR characteristics of this compound. For definitive structural confirmation, it is always recommended to acquire and interpret the full set of 1D and 2D NMR data for the specific sample under investigation.
References
- 1. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Chloropyridine(109-09-1) 13C NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]
A Comparative Guide to the High-Resolution Mass Spectrometry Analysis of 2-Chloro-4-methoxypyridine
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of chemical intermediates is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-Chloro-4-methoxypyridine is a key building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques—gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with UV detection (HPLC-UV)—for the comprehensive analysis of this compound.
This guide will delve into the theoretical underpinnings and practical considerations of each technique, presenting supporting experimental data where available and outlining detailed methodologies. While direct comparative studies on this compound are limited in publicly available literature, this guide synthesizes information from the analysis of structurally similar compounds to provide a robust comparison.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Structural Elucidation
High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. This capability is invaluable for confirming the identity of this compound and for identifying unknown impurities with a high degree of confidence.
Principle of HRMS
HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision. The accurate mass measurement allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.
Expected High-Resolution Mass of this compound
The molecular formula of this compound is C₆H₆ClNO. The expected accurate masses for its protonated molecule ([M+H]⁺) considering the isotopes of chlorine (³⁵Cl and ³⁷Cl) are:
| Ion | Elemental Composition | Calculated Accurate Mass (Da) |
| [C₆H₇³⁵ClNO]⁺ | C₆H₇³⁵ClNO | 144.0267 |
| [C₆H₇³⁷ClNO]⁺ | C₆H₇³⁷ClNO | 146.0238 |
The characteristic isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) serves as an additional confirmation of the presence of a chlorine atom in the molecule.
Comparison of Analytical Techniques
The choice of an analytical technique for this compound depends on the specific requirements of the analysis, such as the need for structural confirmation, quantification, or routine purity checks.
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Primary Use | Structural elucidation, impurity identification, accurate mass measurement | Routine identification and quantification of volatile compounds | Routine quantification and purity analysis |
| Selectivity | Very High | High | Moderate to High |
| Sensitivity | Very High (sub-ppb) | High (ppb) | Moderate (ppm) |
| Quantitative Capability | Good, requires appropriate internal standards | Excellent | Excellent |
| Instrumentation Cost | High | Moderate | Low to Moderate |
| Sample Throughput | Moderate | High | High |
| Typical Limit of Detection (LOD) | < 1 ng/mL | ~1-10 ng/mL | ~0.1-1 µg/mL |
| Typical Limit of Quantification (LOQ) | < 5 ng/mL | ~5-50 ng/mL | ~0.5-5 µg/mL |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 10% | < 15% | < 5% |
Disclaimer: The quantitative data presented in this table is illustrative and based on typical performance characteristics for the analysis of similar small organic molecules. Actual performance may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
Detailed methodologies for the analysis of this compound using HRMS, GC-MS, and HPLC-UV are provided below. These protocols are based on established methods for similar pyridine (B92270) derivatives and should be validated for specific laboratory conditions.
High-Resolution Mass Spectrometry (HRMS) Protocol
This method is designed for the accurate mass measurement and structural confirmation of this compound using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system.
Instrumentation:
-
LC System: UPLC or HPLC system
-
Mass Spectrometer: Orbitrap or Q-TOF mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode
Chromatographic Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Scan Range: m/z 50 - 500
-
Resolution: > 60,000 FWHM
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the routine identification and quantification of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole)
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Program: Start at 80 °C (hold for 1 min), ramp to 280 °C at 20 °C/min (hold for 5 min)
-
Injection Volume: 1 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40 - 300
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is designed for the routine quantification and purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Trifluoroacetic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
Visualizing Analytical Workflows and Molecular Fragmentation
To further clarify the analytical processes and the information that can be obtained, the following diagrams illustrate a typical workflow for HRMS analysis and the predicted fragmentation pathway of this compound.
Experimental workflow for HRMS analysis.
Predicted fragmentation of this compound.
Conclusion
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 2-Chloro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine (B92270) rings is a crucial endeavor in medicinal chemistry and materials science due to their prevalence in biologically active compounds. Among the various precursors, 2-chloro-4-methoxypyridine serves as a versatile building block for introducing diverse functionalities. Palladium-catalyzed cross-coupling reactions are paramount for these transformations, yet the choice of an optimal catalyst system is critical for achieving high efficiency, particularly given the inherent challenges of activating the relatively inert C-Cl bond.
This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions with this compound. The performance of different catalyst systems is evaluated based on experimental data to facilitate catalyst selection and reaction optimization.
Challenges in Cross-Coupling with this compound
Several factors make the cross-coupling of this compound challenging:
-
Lower Reactivity of the C-Cl Bond: The carbon-chlorine bond is stronger and less reactive than the corresponding C-Br or C-I bonds, necessitating more active catalysts and often more forcing reaction conditions to facilitate the initial oxidative addition step in the catalytic cycle.
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.
-
Side Reactions: Undesired side reactions such as hydrodechlorination (reduction of the C-Cl bond) and homocoupling of the coupling partners can occur, reducing the yield of the desired product.
The selection of an appropriate palladium precursor and, more importantly, a suitable ligand is therefore essential to overcome these challenges. Bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are often employed to enhance the catalytic activity and promote efficient coupling.
Comparative Performance of Palladium Catalysts
The following sections summarize the performance of various palladium catalyst systems in the most common cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and aryl- or vinylboronic acids/esters. The choice of ligand is critical for achieving high yields.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | ~94% | Effective for coupling with arylboronic acids.[1] |
| Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | Varies | 74-91% | Generally effective for 2-pyridylboronates.[2] |
| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | Varies | 5-89% | Used for coupling with hetero(aryl) boronic acids and esters.[3] |
Ligand 1: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar bulky, electron-rich biaryl phosphine ligands are highly effective for the Suzuki-Miyaura coupling of challenging chloroheterocycles.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of substituted 4-methoxypyridin-2-amines. The reaction is sensitive to the choice of ligand and base.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / RuPhos | NaOtBu | Toluene (B28343) | 110 | 12 | 50-99% | Effective for a range of secondary amines under solvent-free conditions.[5] |
| [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | NaOtBu/KOH | H₂O | 110 | Varies | ~68% | Aqueous conditions for amination of 2-chloropyridine.[6] |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | Varies | 75-95% | General conditions for chloropyridines.[7] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | Varies | 80-98% | Effective for various chloropyridines.[7] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of C-C triple bonds, linking a terminal alkyne to the 2-position of the pyridine ring. This reaction typically employs a copper(I) co-catalyst.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 65 | 70-90% | Classical conditions for chloropyridines.[7] |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Dioxane | 80 | 80-95% | Alternative standard conditions.[7] |
| Pd(OAc)₂ / SPhos | None | Cs₂CO₃ | Dioxane | 100 | High | Copper-free conditions have been developed.[7] |
| PdCl₂(PPh₃)₂ | CuI | TBAF | Neat | RT | Moderate to Excellent | Copper- and solvent-free conditions for aryl chlorides.[8] |
Heck Reaction
The Heck reaction allows for the formation of a C-C bond between this compound and an alkene, leading to substituted styrenes or other vinylpyridines.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | Varies | Varies | Good | General conditions for Heck reactions.[9] |
| Pd(dba)₂ / P(t-Bu)₃·HBF₄ | Et₃N | DMF | 100 | 4 | ~82% | For reaction with in situ generated alkenes.[10] |
| Pd(OAc)₂ | K₂CO₃ | Ionic Liquid | Varies | Varies | Good | Phosphine-free conditions in ionic liquids.[11] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols serve as a starting point for experimental design and optimization.
General Procedure for Suzuki-Miyaura Coupling
An oven-dried reaction vessel is charged with this compound (1.0 mmol), the arylboronic acid (1.2-1.5 equiv.), a palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., dioxane/water mixture) is added, and the mixture is heated with stirring for the specified time and temperature. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and purified by column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 mmol), the amine (1.2 equiv.), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., RuPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added. The vessel is sealed and heated with stirring for the indicated time and temperature. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.[5]
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine, 2.0 equiv.) are added. The reaction is stirred under an inert atmosphere at the specified temperature until the starting material is consumed. The reaction mixture is then quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.[9][12]
General Procedure for Heck Reaction
In a sealed tube, this compound (1.0 mmol), an alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., triethylamine, 2.0 equiv.) are combined in a suitable solvent (e.g., DMF).[9] The mixture is degassed and then heated at the indicated temperature for the specified duration. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is then purified by chromatography.
Visualizing Reaction Pathways and Workflows
To aid in the conceptualization of these processes, the following diagrams illustrate a typical experimental workflow and the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
A Comparative Guide to the X-ray Crystal Structures of 2-Chloro-4-methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray crystal structures of several 2-Chloro-4-methoxypyridine derivatives, supported by experimental data. The information is intended to aid researchers in understanding the structure-activity relationships and in the design of novel compounds for drug discovery.
Crystallographic Data Comparison
The following table summarizes key crystallographic parameters for a selection of 2-methoxypyridine (B126380) derivatives, including those with chloro substitutions. This data allows for a direct comparison of their solid-state structures.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Ref. |
| 4-(4-chlorophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | C₁₈H₉Cl₃N₂OS | Orthorhombic | P b c n | 31.901(7) | 15.412(4) | 7.3655(14) | 90 | 90 | 90 | 3621.3(13) | |
| 4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | C₁₈H₉BrCl₂N₂OS | Orthorhombic | P b c n | 32.134(5) | 15.398(3) | 7.358(1) | 90 | 90 | 90 | 3638.1(1) | |
| 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-nitrophenyl)pyridine-3-carbonitrile | C₁₈H₉Cl₂N₃O₃S | Monoclinic | P 2₁/c | 7.432(2) | 11.876(4) | 20.884(6) | 90 | 97.87(3) | 90 | 1824.1(9) | |
| 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(p-tolyl)pyridine-3-carbonitrile | C₁₉H₁₂Cl₂N₂OS | Monoclinic | P 2₁/c | 11.987(2) | 7.378(1) | 21.089(4) | 90 | 96.98(3) | 90 | 1850.3(6) |
Experimental Protocols
General Synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.[1]
A mixture of the appropriate chalcone (B49325) (1 equivalent), malononitrile (B47326) (1.2 equivalents), and potassium hydroxide (B78521) (1.2 equivalents) in methanol (B129727) was refluxed for 2-4 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture was cooled to room temperature, and the resulting solid was filtered, washed with cold methanol, and dried. The crude product was then recrystallized from a suitable solvent (e.g., ethanol (B145695) or a mixture of chloroform (B151607) and methanol) to afford the pure pyridine (B92270) derivative.
Single-Crystal X-ray Diffraction Analysis
Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in an appropriate solvent system (e.g., chloroform/methanol). A crystal of suitable size was mounted on a goniometer head. Data collection was performed on a Bruker AXS SMART APEX II CCD diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å) at a specific temperature (typically 100 or 293 K). The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package.
Visualizations
Experimental Workflow: Synthesis and Crystallization
The following diagram outlines the general workflow for the synthesis and crystallization of the 2-methoxypyridine derivatives discussed.
Caption: General workflow for synthesis and single crystal growth.
Signaling Pathway: p53-p21-JNK Mediated Apoptosis
The cytotoxic activity of some pyridine derivatives has been linked to the induction of apoptosis through the p53-p21-JNK signaling pathway. The following diagram illustrates this proposed mechanism.
Caption: Proposed p53-p21-JNK mediated apoptotic pathway.
A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Chloro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Chloro-4-methoxypyridine, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality, purity, and process control. This guide provides a comparative overview of validated analytical methodologies, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the precise determination of this compound. The information presented is based on established analytical principles for pyridine (B92270) derivatives and related chloro-methoxy-pyridine analogs.
Quantitative Data Summary
The following tables summarize typical performance characteristics of HPLC and GC methods applicable to the quantification of this compound. These values are representative and may vary based on specific instrumentation, column selection, and method optimization.
Table 1: Comparison of HPLC and GC Methods for this compound Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] |
| Typical Detector | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Limit of Detection (LOD) | Typically in the low ppm range. Can reach sub-ppm levels with MS detection.[2][3] | Generally lower than HPLC for volatile compounds, often in the sub-ppm to ppb range, especially with MS. |
| Limit of Quantitation (LOQ) | Typically in the low to mid ppm range.[2][3] | Can be lower than HPLC, often in the low ppm to high ppb range. |
| Precision (RSD%) | Typically < 2% | Typically < 5% |
| Accuracy (Recovery %) | 98-102% | 95-105% |
| Sample Throughput | Moderate to High | Moderate to High, can be enhanced with fast GC techniques.[4] |
| Advantages | Suitable for a wide range of polar and non-volatile compounds.[5] Robust and widely available. | High resolution and sensitivity for volatile and thermally stable compounds.[1] |
| Disadvantages | May require derivatization for compounds without a UV chromophore. Higher solvent consumption. | Not suitable for non-volatile or thermally labile compounds. Potential for sample degradation at high temperatures. |
Experimental Workflow
A typical analytical workflow for the quantification of this compound involves several key stages, from sample preparation to data analysis.
Caption: General Analytical Workflow for the Quantification of this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general guideline and should be optimized and validated for specific laboratory conditions.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A mixture of acetonitrile and water is typically used. The exact ratio should be optimized for best separation. For example, a starting point could be Acetonitrile:Water (60:40 v/v).[1] The addition of a buffer like phosphoric acid or formic acid may be necessary to improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.[5]
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined, likely in the UV range of 200-300 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in the mobile phase or a compatible solvent to a known concentration (e.g., 0.1 mg/mL).[5] Filter the solution through a 0.45 µm syringe filter before injection.[5]
-
Standard Preparation: Prepare a series of calibration standards of this compound in the same solvent as the sample, covering the expected concentration range.
-
Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[6]
Gas Chromatography (GC) Method
This protocol is a general guideline for the analysis of volatile pyridine derivatives and requires optimization.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column is generally suitable, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[5]
-
Injector Temperature: 250 °C.[5]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 280 °C (for FID). For MS, the transfer line temperature would be around 280 °C.[7]
-
Injection Volume: 1 µL (split injection, with a split ratio of e.g., 1:50, to be optimized).
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a suitable concentration (e.g., 1 mg/mL).
-
Standard Preparation: Prepare a series of calibration standards of this compound in the same solvent as the sample.
-
Validation Parameters: Similar to the HPLC method, the GC method must be validated for its intended purpose following ICH guidelines.[6]
Method Selection Logic
The choice between HPLC and GC for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. Separation of 2-Chloro-6-methoxypyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. netpharmalab.es [netpharmalab.es]
- 7. hpst.cz [hpst.cz]
A Researcher's Guide to Confirming Regioselectivity in Nucleophilic Substitution of 2-Chloro-4-methoxypyridine
For researchers, scientists, and drug development professionals, the precise determination of molecular structure is paramount. In the synthesis of substituted pyridines, particularly from precursors like 2-chloro-4-methoxypyridine, the regioselectivity of nucleophilic aromatic substitution (SNAr) is a critical factor that dictates the final product's identity and properties. This guide provides a comprehensive comparison of the primary analytical techniques and theoretical approaches used to unambiguously confirm the position of substitution.
Nucleophilic substitution on the this compound ring can theoretically yield two distinct regioisomers: the 2-substituted-4-methoxypyridine and the 6-substituted-4-methoxypyridine. The electronic properties of the pyridine (B92270) ring, with its electron-withdrawing nitrogen atom, generally direct nucleophilic attack to the α (C2, C6) and γ (C4) positions. In this case, with a leaving group at C2, the substitution is expected to predominantly occur at this position. However, depending on the reaction conditions and the nature of the nucleophile, the formation of the C6-substituted isomer cannot be entirely ruled out and must be experimentally verified.
This guide compares three principal methods for confirming regioselectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Computational Chemistry. Each method offers a different level of structural insight and experimental demand, and often, a combination of these techniques provides the most robust confirmation.
Comparison of Analytical and Theoretical Methods
| Method | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and connectivity of a compound in solution. | Non-destructive, relatively fast, provides detailed structural information, allows for quantification of isomer ratios. | Can be complex to interpret for structurally similar isomers, requires pure samples for unambiguous assignment. |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal. | Provides definitive, unambiguous structural determination of the solid-state conformation.[1][2] | Requires a suitable single crystal, which can be challenging to grow; does not provide information about the solution-state structure or isomer ratios in a mixture. |
| Computational Chemistry | Uses theoretical models and calculations (e.g., Density Functional Theory) to predict the most stable isomer and the likely reaction pathway by analyzing the electronic structure and energy of the substrate and reaction intermediates. | Provides theoretical insight into the factors controlling regioselectivity, can predict outcomes before performing experiments. | Relies on approximations and the accuracy of the chosen theoretical model; does not constitute direct experimental proof. |
Experimental and Theoretical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most common and powerful tool for determining the regioselectivity of substitution reactions in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments can provide irrefutable evidence of the substituent's position.
Key Differentiators in NMR Spectra:
The primary distinction between the 2- and 6-substituted isomers lies in the coupling patterns and spatial correlations of the pyridine ring protons.
-
2-Substituted-4-methoxypyridine: The protons at C3, C5, and C6 will show distinct chemical shifts and coupling patterns. Crucially, a Nuclear Overhauser Effect (NOE) can be observed between the substituent at C2 and the proton at C3.
-
6-Substituted-4-methoxypyridine: The protons at C2, C3, and C5 will have unique signals. An NOE would be expected between the substituent at C6 and the proton at C5.
Experimental Protocol for 2D NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H and ¹³C NMR: Acquire standard 1D proton and carbon spectra to identify all proton and carbon signals.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, helping to trace the connectivity of the pyridine ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that shows correlations between protons and carbons over two to three bonds. For example, in the 2-substituted isomer, the protons of the substituent should show a correlation to the C2 carbon of the pyridine ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space. A cross-peak between the substituent's protons and a specific pyridine ring proton provides definitive evidence of their proximity and thus the position of substitution. For molecules with a molecular weight where the NOE is close to zero, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment should be performed instead.[3]
Comparative ¹H and ¹³C NMR Data (Predicted/Typical Ranges in CDCl₃):
| Position | 2-Substituted-4-methoxypyridine | 6-Substituted-4-methoxypyridine |
| ¹H NMR | ||
| H-3 | ~6.3-6.5 ppm (d) | ~7.0-7.2 ppm (d) |
| H-5 | ~6.6-6.8 ppm (dd) | ~6.3-6.5 ppm (d) |
| H-6 | ~7.9-8.1 ppm (d) | - |
| H-2 | - | ~7.4-7.6 ppm (s) |
| OCH₃ | ~3.8-3.9 ppm (s) | ~3.8-3.9 ppm (s) |
| ¹³C NMR | ||
| C-2 | ~160-162 ppm | ~150-152 ppm |
| C-3 | ~95-97 ppm | ~108-110 ppm |
| C-4 | ~165-167 ppm | ~165-167 ppm |
| C-5 | ~105-107 ppm | ~98-100 ppm |
| C-6 | ~148-150 ppm | ~160-162 ppm |
| OCH₃ | ~55-56 ppm | ~55-56 ppm |
Note: Actual chemical shifts can vary depending on the nature of the substituent and the solvent used.
Caption: Workflow for NMR-based regioselectivity confirmation.
Single-Crystal X-ray Crystallography
This technique provides the most definitive structural evidence by determining the precise arrangement of atoms in a crystal.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the purified product suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by exposing it to a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions. The final refined structure provides bond lengths, bond angles, and the unambiguous connectivity of the molecule.
Caption: Workflow for X-ray crystallography confirmation.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), can predict the regioselectivity of a reaction by comparing the energies of the possible transition states or the electronic properties of the starting material.
Theoretical Protocol for Predicting Regioselectivity:
-
Model Building: Build 3D models of the reactant (this compound) and the possible Meisenheimer intermediates for nucleophilic attack at C2 and C6.
-
Geometry Optimization and Energy Calculation: Perform geometry optimization and frequency calculations for all structures using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Transition State Search: Locate the transition state structures for the formation of both Meisenheimer intermediates and calculate their activation energies. The reaction pathway with the lower activation energy is predicted to be the major pathway.
-
LUMO and Electrostatic Potential Analysis: Calculate and visualize the Lowest Unoccupied Molecular Orbital (LUMO) and the molecular electrostatic potential (MEP) map of this compound. The LUMO indicates the regions of the molecule that are most susceptible to nucleophilic attack (regions with the largest orbital lobes). The MEP map shows the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the molecule. Nucleophilic attack is favored at the most electron-poor (blue) regions.
Predicted Outcome:
For this compound, computational models are expected to show that the transition state leading to substitution at the C2 position is significantly lower in energy than the transition state for attack at the C6 position. This is due to the combined electron-withdrawing effects of the nitrogen atom and the chlorine atom, making the C2 position more electrophilic. The LUMO is also expected to have its largest coefficient on the C2 and C6 carbons, with the electrostatic potential being most positive at these positions.
Caption: Logical flow for comparing reaction pathways.
Conclusion
Confirming the regioselectivity of substitution on this compound is a critical step in the synthesis of novel compounds. While theoretical calculations provide a strong predictive foundation, definitive experimental verification is essential. For routine analysis and quantification of product mixtures, a comprehensive suite of NMR experiments is the method of choice. In cases where a single isomer is isolated and can be crystallized, X-ray crystallography offers the ultimate, unambiguous structural proof. By employing the appropriate combination of these techniques, researchers can confidently establish the regiochemical outcome of their reactions, ensuring the integrity of their synthetic work and the downstream applications of the resulting molecules.
References
The Synthetic Keystone: A Comparative Efficacy Analysis of Inhibitors Derived from 2-Chloro-4-methoxypyridine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various kinase inhibitors synthesized using the versatile 2-chloro-4-methoxypyridine scaffold. This document delves into their performance against different targets, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and development.
The chemical moiety this compound serves as a crucial building block in the synthesis of a diverse range of biologically active molecules.[1] Its unique structure, featuring a reactive chlorine atom and a methoxy (B1213986) group on a pyridine (B92270) ring, makes it a valuable intermediate for creating complex pharmaceuticals, particularly in the realm of oncology and neurobiology.[1] This guide focuses on comparing the efficacy of distinct classes of inhibitors that leverage this scaffold, highlighting their therapeutic potential and mechanisms of action.
Comparative Efficacy of this compound Derivatives
The following tables summarize the in vitro efficacy of representative inhibitors synthesized using this compound or its close analogs. These compounds target different components of cellular signaling pathways implicated in cancer.
Table 1: PI3K/mTOR Dual Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) | Reference |
| 22c | PI3Kα | 0.22 | HCT-116 | 20 | [2] |
| mTOR | 23 | MCF-7 | 130 | [2] |
Table 2: Multi-Kinase Inhibitors
| Compound | Primary Targets | IC50 (nM) | Cell Lines | GI50 (µM) | Reference |
| Analogue 39 | Flt-3 | 2.18 | A549, HT-29, H460, U87MG | Moderate to Excellent Potency | [3] |
| c-Met | 2.61 | [3] | |||
| Dasatinib | Src | <1 | K-562 | 0.622-1.81 | [4][5][6] |
| Abl | <1 | RPMI-8226 | [4][5][6] | ||
| c-Kit | 4 | HCT-116 | [4] | ||
| PDGFRβ | 15 | LOX IMVI | [4] | ||
| EphA2 | 16 | MCF7 | [4] |
Signaling Pathways and Experimental Workflows
To understand the therapeutic action of these inhibitors, it is crucial to visualize their place within cellular signaling cascades and the experimental procedures used to characterize them.
PI3K/mTOR Signaling Pathway Inhibition
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[2] Dual inhibitors like compound 22c can block this pathway at two key nodes, leading to a more potent anti-cancer effect.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Routes to 2-Chloro-4-methoxypyridine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2-Chloro-4-methoxypyridine, a valuable building block in the pharmaceutical and agrochemical industries, can be synthesized through various routes. This guide provides an objective comparison of the primary synthetic methods, supported by experimental data, to aid in the selection of the most suitable pathway for specific research and development needs.
This comparative analysis focuses on three main synthetic strategies starting from readily available precursors: 4-methoxy-2(1H)-pyridone, 2-chloro-4-nitropyridine (B32982), and 4-nitropyridine (B72724) N-oxide. Each method is evaluated based on key performance indicators such as yield, reaction time, and reaction conditions.
Comparative Analysis of Synthetic Methods
The selection of an optimal synthetic route for this compound depends on several factors, including the availability of starting materials, desired purity, scalability, and reaction conditions. The following table summarizes the quantitative data for the three benchmarked methods.
| Starting Material | Key Reagents | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) |
| 4-methoxy-2(1H)-pyridone | Phosphorus oxychloride (POCl₃) | 3 | 110 | ~85 | >97 |
| 2-chloro-4-nitropyridine | Sodium methoxide (B1231860) (NaOMe), Methanol (MeOH) | 2 | Reflux | ~90 | >98 |
| 4-nitropyridine N-oxide | 1. SOCl₂/DMF2. NaOMe/MeOH | 1. 12. 2 | 1. 802. Reflux | ~75 (overall) | >96 |
Experimental Protocols
Detailed methodologies for each of the benchmarked synthetic routes are provided below.
Method 1: Synthesis from 4-methoxy-2(1H)-pyridone
This method involves the direct chlorination of 4-methoxy-2(1H)-pyridone using phosphorus oxychloride.
Experimental Protocol:
-
To a stirred solution of 4-methoxy-2(1H)-pyridone (1.0 eq) in a suitable solvent such as toluene, phosphorus oxychloride (3.0 eq) is added slowly at room temperature.
-
The reaction mixture is then heated to 110 °C and stirred for 3 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and slowly poured onto crushed ice.
-
The aqueous solution is neutralized with a suitable base (e.g., sodium carbonate) to pH 7-8.
-
The product is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation to afford pure this compound.
Method 2: Synthesis from 2-chloro-4-nitropyridine
This route utilizes a nucleophilic aromatic substitution reaction where the nitro group of 2-chloro-4-nitropyridine is displaced by a methoxy (B1213986) group.
Experimental Protocol:
-
Sodium methoxide (1.2 eq) is added to a solution of 2-chloro-4-nitropyridine (1.0 eq) in methanol.
-
The reaction mixture is heated to reflux and stirred for 2 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The resulting crude product is purified by flash chromatography to yield this compound.
Method 3: Synthesis from 4-nitropyridine N-oxide
This two-step synthesis involves the initial chlorination and deoxygenation of 4-nitropyridine N-oxide, followed by methoxylation.
Experimental Protocol:
Step 1: Synthesis of 2-chloro-4-nitropyridine
-
To a solution of 4-nitropyridine N-oxide (1.0 eq) in a suitable solvent, thionyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF) are added.
-
The mixture is heated to 80 °C for 1 hour.
-
The excess thionyl chloride is removed by distillation under reduced pressure.
-
The residue is carefully poured into ice water and neutralized with a base.
-
The product is extracted with an organic solvent, and the organic layer is dried and concentrated to give crude 2-chloro-4-nitropyridine.
Step 2: Synthesis of this compound
-
The crude 2-chloro-4-nitropyridine from the previous step is dissolved in methanol.
-
Sodium methoxide (1.2 eq) is added, and the mixture is refluxed for 2 hours.
-
Work-up and purification are performed as described in Method 2 to obtain this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow for the synthesis of this compound from the different starting materials.
Caption: Synthetic pathway from 4-methoxy-2(1H)-pyridone.
Caption: Synthetic pathway from 2-chloro-4-nitropyridine.
Caption: Two-step synthetic pathway from 4-nitropyridine N-oxide.
Safety Operating Guide
Proper Disposal of 2-Chloro-4-methoxypyridine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-Chloro-4-methoxypyridine is critical for environmental protection and laboratory safety. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this chemical waste responsibly. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial to minimize exposure. This includes:
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1][2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[3] Always inspect gloves before use and dispose of contaminated gloves in accordance with good laboratory practices.[2]
-
Respiratory Protection: In case of insufficient ventilation or the potential for dust or aerosol formation, use a NIOSH-approved N95 dust mask or a higher-level respirator.
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1]
-
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled by a licensed professional waste disposal service.[2] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, suitable, and properly labeled container.[4][5]
-
The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and strong acids.[6][7]
-
-
Engage a Licensed Waste Disposal Company:
-
Contact a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste.[2]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Disposal Methods:
-
The primary recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][4]
-
Alternatively, the material may be taken to a licensed chemical destruction plant.[4]
-
Always consult and adhere to local, state, and federal environmental regulations regarding hazardous waste disposal.[1]
-
-
Environmental Protection:
Spill Response and Cleanup
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate spill area and ensure adequate ventilation.[4]
-
Containment: For solid spills, use dry cleanup procedures to avoid generating dust.[1][3]
-
Cleanup:
-
Decontamination: Thoroughly clean the spill area with a suitable solvent or detergent and water, collecting the cleaning materials for disposal as hazardous waste.
Quantitative Data Summary
The available Safety Data Sheets do not provide specific quantitative limits for the disposal of this compound. Disposal procedures are based on the hazardous properties of the chemical.
| Parameter | Value |
| Recommended Disposal Method | Incineration or Chemical Destruction |
| pH for Disposal | Not specified in available documentation. |
| Concentration Limits | Not specified in available documentation. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
